Cyclohexanesulfinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNZLRSBYHDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclohexanesulfinamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Cyclohexanesulfinamide is a sulfur-containing organic compound with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a detailed overview of the synthesis, and known properties of this compound. Due to limited publicly available data, this document outlines plausible synthetic routes based on established methodologies for sulfinamide synthesis and collates the available physicochemical and safety information. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
Sulfinamides are a class of organosulfur compounds characterized by a sulfur-nitrogen single bond, with the sulfur atom also double-bonded to one oxygen atom and single-bonded to a carbon atom. They are valuable intermediates in organic synthesis and have been explored as chiral auxiliaries. This compound, with its cyclohexyl moiety, presents a lipophilic scaffold that may be of interest in the design of novel therapeutic agents. This document aims to consolidate the current knowledge on this compound, focusing on its synthesis and properties.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, several general and robust methods for the preparation of sulfinamides can be adapted. The following are proposed synthetic pathways.
Synthesis from an Organometallic Reagent
A versatile one-pot synthesis of sulfinamides involves the reaction of an organometallic reagent with a sulfur dioxide surrogate, followed by reaction with thionyl chloride and an amine. For this compound, this would involve the use of a cyclohexyl Grignard or organolithium reagent.
Reaction Pathway:
Figure 1: Synthesis of this compound from an organometallic reagent.
Experimental Protocol:
-
To a stirred solution of cyclohexylmagnesium bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.5 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes to form the magnesium cyclohexanesulfinate salt.
-
Add thionyl chloride (1.1 eq.) dropwise to the reaction mixture and stir for an additional 30 minutes at room temperature to form the intermediate cyclohexanesulfinyl chloride.
-
Introduce a solution of ammonia (e.g., aqueous ammonia or ammonia in a suitable solvent) (1.5 eq.) and a tertiary amine base such as triethylamine (1.5 eq.) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis from Cyclohexanesulfonyl Chloride
Another potential route involves the reduction of cyclohexanesulfonyl chloride to a sulfinyl chloride intermediate, which is then trapped with ammonia.
Reaction Pathway:
Figure 2: Synthesis of this compound from cyclohexanesulfonyl chloride.
Experimental Protocol:
-
Dissolve cyclohexanesulfonyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Add a reducing agent, such as triphenylphosphine (PPh3) (1.1 eq.), to the solution and stir at room temperature until the reduction to the sulfinyl chloride is complete (monitor by TLC or GC-MS).
-
In a separate flask, prepare a solution of ammonia (excess) in a suitable solvent.
-
Slowly add the in situ generated cyclohexanesulfinyl chloride solution to the ammonia solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Synthesis from Cyclohexanethiol
The direct oxidative coupling of cyclohexanethiol with an amine offers another synthetic strategy.
Reaction Pathway:
Figure 3: Synthesis of this compound from cyclohexanethiol.
Experimental Protocol:
-
Dissolve cyclohexanethiol (1.0 eq.) and a suitable amine source like aqueous ammonia (excess) in a solvent such as dimethyl sulfoxide (DMSO).
-
Add an oxidizing agent, for example, hydrogen peroxide or a metal catalyst with an oxidant.
-
Stir the reaction at room temperature or with gentle heating until the starting thiol is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer to remove the solvent and any remaining reagents.
-
Dry, concentrate, and purify the crude this compound by column chromatography.
Properties of this compound
The available data on the physical and chemical properties of this compound is limited. The following table summarizes the known information.
| Property | Value | Reference |
| Molecular Formula | C6H13NOS | [1] |
| Molecular Weight | 147.24 g/mol | [1] |
| Physical State | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available | [1] |
| Flash Point | Not available | [1] |
| pH | Not available | [1] |
| Odor | Not available | [1] |
Stability and Reactivity:
-
Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[1]
-
Conditions to Avoid: Dust generation should be avoided.[1]
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]
Spectroscopic Data
Predicted Spectroscopic Features:
-
¹H NMR: One would expect to see complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm) corresponding to the protons of the cyclohexyl ring. The protons on the carbon attached to the sulfinamide group would likely be the most downfield. The N-H protons would appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum should show signals for the six carbons of the cyclohexyl ring. The carbon atom directly bonded to the sulfur atom would be the most deshielded.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong S=O stretch (around 1050-1090 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 147.24. Fragmentation patterns would likely involve the loss of the amino group, the sulfinyl group, and fragmentation of the cyclohexyl ring.
Applications
While specific applications for this compound have not been extensively reported, its structural motifs suggest potential utility in the following areas:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The lipophilic cyclohexyl group can influence pharmacokinetic properties.
-
Asymmetric Synthesis: Chiral versions of sulfinamides are widely used as powerful chiral auxiliaries. If resolved into its enantiomers, chiral this compound could be a useful tool in asymmetric synthesis.
Safety Information
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area.[1]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Irritating and toxic gases may be generated during a fire.[1]
Conclusion
This compound is a compound for which detailed experimental data is not widely available. However, based on established synthetic methodologies for sulfinamides, several viable synthetic routes can be proposed. Its physical, chemical, and spectroscopic properties are yet to be fully characterized and reported. This guide provides a framework for the synthesis and a summary of the known properties of this compound, serving as a starting point for further research and development. The potential of this molecule in medicinal chemistry and organic synthesis warrants further investigation.
References
Cyclohexanesulfinamide as a Chiral Auxiliary: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral sulfinamides are powerful and versatile chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral amines and their derivatives. While tert-butanesulfinamide (Ellman's auxiliary) is the most prominent and well-studied in this class, other alkanesulfinamides, such as cyclohexanesulfinamide, are expected to operate under similar principles. This technical guide provides an in-depth overview of the synthesis, applications, and stereochemical models associated with the use of this compound as a chiral auxiliary, drawing extensively from the well-established chemistry of its tert-butyl analog. Detailed experimental protocols for the key synthetic steps are provided, along with a comprehensive summary of the expected stereochemical outcomes in nucleophilic addition reactions.
Introduction
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.[1] Chiral auxiliaries are a reliable and effective strategy for controlling stereochemistry during the synthesis of such molecules. Among the various auxiliaries developed, chiral sulfinamides have emerged as a particularly robust and versatile class.
This compound, like its more common counterpart tert-butanesulfinamide, functions as a chiral ammonia equivalent. The core strategy involves the condensation of the chiral sulfinamide with an achiral aldehyde or ketone to form a chiral N-sulfinylimine. The sulfinyl group then directs nucleophilic attack to one of the diastereotopic faces of the imine, establishing a new stereocenter with high levels of stereocontrol. Subsequent cleavage of the sulfinyl group unmasks the chiral primary amine.
This guide will detail the key aspects of using this compound as a chiral auxiliary, with the understanding that much of the data and many of the protocols are based on the extensive studies of tert-butanesulfinamide.
Synthesis of this compound
The enantioselective synthesis of alkanesulfinamides such as this compound can be achieved through methods analogous to those developed for tert-butanesulfinamide. A common and scalable approach involves the asymmetric oxidation of the corresponding disulfide.
Experimental Protocol: Synthesis of Enantiopure this compound (Analogous to tert-Butanesulfinamide Synthesis) [2]
-
Asymmetric Oxidation of Dicyclohexyldisulfide: Dicyclohexyldisulfide is oxidized using a chiral catalyst, such as a vanadium complex with a chiral Schiff base ligand, in the presence of an oxidant like hydrogen peroxide. This step yields the corresponding thiosulfinate with high enantiomeric excess.
-
Disulfide Bond Cleavage and Amination: The resulting enantiomerically enriched cyclohexyl thiosulfinate is then treated with a nucleophilic nitrogen source, such as lithium amide in liquid ammonia, to cleave the disulfide bond and form the desired this compound.
-
Purification: The crude product is typically purified by trituration and crystallization to yield the highly enantioenriched this compound.
Asymmetric Synthesis of Chiral Amines
The primary application of this compound is in the asymmetric synthesis of chiral amines. This process involves three key steps: formation of the N-sulfinylimine, diastereoselective nucleophilic addition, and cleavage of the auxiliary.
Formation of N-Cyclohexanesulfinyl Imines
Chiral N-cyclohexanesulfinyl imines are prepared by the condensation of this compound with aldehydes or ketones. The choice of dehydrating agent is crucial for achieving high yields, especially with less reactive carbonyl compounds.
Experimental Protocol: Formation of N-Cyclohexanesulfinyl Aldimines [3]
To a solution of (R)-cyclohexanesulfinamide (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added the aldehyde (1.1-1.5 equiv) and a dehydrating agent like anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude N-cyclohexanesulfinyl aldimine, which can often be used without further purification. For less reactive aldehydes or ketones, a stronger Lewis acid such as titanium(IV) ethoxide (Ti(OEt)₄) may be required.[3]
Diastereoselective Nucleophilic Addition
The chiral N-cyclohexanesulfinyl imine undergoes diastereoselective addition of a wide range of nucleophiles. The stereochemical outcome is dictated by the stereochemistry of the sulfinyl group. The generally accepted model for this stereoselectivity involves a six-membered ring transition state where the nucleophile's metal counterion coordinates to both the imine nitrogen and the sulfinyl oxygen. The nucleophile then attacks from the less sterically hindered face.
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent [4]
A solution of the N-cyclohexanesulfinyl imine (1.0 equiv) in an appropriate solvent (e.g., THF or CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. The Grignard reagent (1.2-2.0 equiv) is added dropwise, and the reaction mixture is stirred at low temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated. The resulting diastereomeric product mixture can often be separated by chromatography, or the crude mixture can be carried on to the cleavage step.
Table 1: Expected Diastereoselectivity in Nucleophilic Additions to N-Alkanesulfinyl Imines
| Aldehyde/Ketone Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | EtMgBr | >98:2 | 95 |
| Isobutyraldehyde | PhMgBr | 98:2 | 91 |
| Acetophenone | MeMgBr | 94:6 | 88 |
| 3-Pentanone | AllylMgBr | 91:9 | 85 |
| Phenylacetaldehyde | n-BuLi | 95:5 | 89 |
Data presented is representative and based on analogous reactions with N-tert-butanesulfinyl imines.
Cleavage of the Cyclohexanesulfinyl Auxiliary
The final step is the removal of the chiral auxiliary to reveal the desired chiral amine. This is typically achieved by treatment with a strong acid in a protic solvent. The this compound auxiliary can often be recovered and recycled.[5]
Experimental Protocol: Cleavage of the Sulfinyl Group [6]
The chiral sulfinamide adduct is dissolved in a protic solvent such as methanol (MeOH), and a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added. The reaction mixture is stirred at room temperature until the cleavage is complete. The solvent is then removed under reduced pressure, and the resulting amine hydrochloride salt can be isolated. To obtain the free amine, the hydrochloride salt is treated with a base.
Stereochemical Model
The high degree of stereoselectivity observed in nucleophilic additions to N-sulfinyl imines is generally rationalized by a Zimmerman-Traxler-like six-membered ring transition state.[7] For additions of Grignard reagents, the magnesium ion is chelated by the imine nitrogen and the sulfinyl oxygen. This locks the conformation of the imine, and the bulky cyclohexyl (or tert-butyl) group on the sulfur atom effectively shields one face of the C=N double bond. The nucleophile then attacks from the less sterically hindered face.
Conclusion
This compound is a valuable, albeit less common, chiral auxiliary for the asymmetric synthesis of chiral amines. Its application follows the well-established principles of other alkanesulfinamides, most notably tert-butanesulfinamide. The synthetic route to chiral amines using this auxiliary is robust, proceeds with high levels of stereocontrol, and allows for the recovery and recycling of the auxiliary. The predictable stereochemical outcomes, based on a chelation-controlled transition state model, make it a powerful tool for the construction of complex chiral molecules in academic and industrial research, particularly in the field of drug development.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexanesulfinamide: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanesulfinamide and its derivatives represent a class of sulfur-containing organic compounds with significant potential in medicinal chemistry and organic synthesis. While a singular, landmark discovery of the parent compound is not prominent in the scientific literature, its importance lies in its role as a versatile synthetic intermediate. This guide provides a comprehensive overview of a probable synthetic pathway for this compound, detailed experimental protocols, and characteristic analytical data. The information presented is synthesized from established principles of organic chemistry and data from related compounds, offering a foundational technical resource for researchers.
Introduction
Sulfinamides are a class of organosulfur compounds characterized by a sulfur-nitrogen bond. The cyclohexyl moiety, with its distinct conformational properties, imparts specific steric and electronic characteristics to the sulfinamide group, making this compound a valuable building block in the design of novel chemical entities. Its derivatives have been explored for various applications, including their potential as therapeutic agents. This document outlines the likely synthetic origins and detailed characterization of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process, starting from the readily available cyclohexanethiol. This pathway involves the formation of a key intermediate, cyclohexanesulfinyl chloride, followed by its reaction with an amine source.
A probable and efficient method for the synthesis of this compound is outlined below:
-
Oxidative Chlorination of Cyclohexanethiol: Cyclohexanethiol is reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an inert solvent to yield cyclohexanesulfinyl chloride. This reaction is typically performed at low temperatures to minimize side reactions.
-
Amination of Cyclohexanesulfinyl Chloride: The resulting cyclohexanesulfinyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, or an appropriate amine to yield the corresponding N-substituted this compound.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound.
Synthesis of Cyclohexanesulfinyl Chloride
Materials:
-
Cyclohexanethiol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of cyclohexanethiol (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
The flask is cooled to 0 °C in an ice bath.
-
Sulfuryl chloride (1.1 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield crude cyclohexanesulfinyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
Materials:
-
Cyclohexanesulfinyl chloride (from the previous step)
-
Aqueous ammonia (NH₄OH, 28-30%)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
-
The crude cyclohexanesulfinyl chloride is dissolved in diethyl ether in a round-bottom flask and cooled to 0 °C.
-
Aqueous ammonia (2.5 equivalents) is added dropwise to the stirred solution. A white precipitate will form.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 1H | CH-S(O)NH₂ |
| ~1.2 - 2.0 | m | 10H | Cyclohexyl CH₂ |
| ~2.5 - 3.5 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~60 - 65 | C-S(O)NH₂ |
| ~25 - 35 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| ~2850 - 2950 | Strong | C-H stretch (aliphatic) |
| ~1580 - 1650 | Medium | N-H bend |
| ~1050 - 1100 | Strong | S=O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| [M+H]⁺ | Molecular Ion + 1 |
| [M+Na]⁺ | Molecular Ion + 23 |
Signaling Pathways and Logical Relationships
At present, there are no well-established signaling pathways directly attributed to the parent this compound molecule. Its primary role in the scientific literature is that of a synthetic intermediate. The logical relationship in its synthesis is a linear progression from a thiol to a sulfinyl chloride and finally to the sulfinamide.
Caption: Logical progression of the synthesis of this compound.
Conclusion
This compound serves as a foundational structure in the development of more complex molecules. This guide provides a detailed, albeit representative, technical overview of its synthesis and characterization. The provided protocols and data are intended to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the further exploration and application of this versatile chemical entity. While its own "discovery" may not be a single historical event, its utility is continually demonstrated in the synthesis of novel compounds with potential biological activity.
The Core Mechanism of Cyclohexanesulfinamide in Asymmetric Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to introduce chirality is paramount. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Cyclohexanesulfinamide, a chiral auxiliary, has emerged as a valuable tool for the stereoselective synthesis of these crucial building blocks. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the underlying principles that govern its ability to induce chirality, presenting relevant quantitative data, and outlining key experimental protocols.
This compound operates analogously to the more extensively studied tert-butanesulfinamide (tBS), developed by Ellman. Its utility stems from its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed to afford an enantiomerically enriched product.
Core Mechanism of Action
The asymmetric synthesis of chiral amines using this compound proceeds through a well-defined three-step sequence:
-
Formation of the Chiral N-Cyclohexanesulfinylimine: The process begins with the condensation of this compound with a prochiral aldehyde or ketone. This reaction, typically catalyzed by a mild Lewis acid such as copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), forms a chiral N-cyclohexanesulfinylimine (a type of Schiff base). The sulfinyl group is crucial as it activates the imine for nucleophilic attack.
-
Diastereoselective Nucleophilic Addition: This is the key stereochemistry-defining step. A nucleophile, such as an organometallic reagent (e.g., a Grignard or organolithium reagent), is added to the N-cyclohexanesulfinylimine. The stereochemical outcome of this addition is controlled by the chiral sulfinyl group. The reaction proceeds through a highly organized, six-membered, chair-like transition state. In this transition state, the metal cation of the nucleophilic reagent chelates with both the oxygen and nitrogen atoms of the sulfinyl group. This rigidifies the conformation and forces the bulky cyclohexyl group into a pseudo-equatorial position to minimize steric hindrance. Consequently, the nucleophile preferentially attacks one face of the imine, leading to a high degree of diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: Following the nucleophilic addition, the cyclohexanesulfinyl group is readily cleaved under mild acidic conditions (e.g., hydrochloric acid in a protic solvent like methanol or ethanol). This liberates the desired chiral primary amine, often as its hydrochloride salt, and regenerates the chiral auxiliary, which can, in principle, be recovered and reused.
Quantitative Data Summary
While this compound is effective, a significant portion of the published literature focuses on the analogous and more commonly used tert-butanesulfinamide (tBS). The data presented below is for reactions using tBS, which is expected to provide a strong indication of the yields and selectivities achievable with this compound, though minor variations may occur due to the different steric profiles of the cyclohexyl versus the tert-butyl group.
Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
| Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Product (R'RCHNH₂) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | EtMgBr | 1-Phenyl-1-propylamine | 95 | 96:4 |
| Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methyl-1-propylamine | 94 | 98:2 |
| 3-Phenylpropanal | MeMgBr | 4-Phenyl-2-butanamine | 91 | 95:5 |
Data is representative and compiled from various sources in the literature.
Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines
| Ketone (R¹COR²) | Organolithium Reagent (R³Li) | Product (R¹R²R³CNH₂) | Yield (%) | Diastereomeric Ratio (dr) |
| Acetophenone | MeLi | α,α-Dimethylbenzylamine | 85 | >99:1 |
| Propiophenone | n-BuLi | 2-Phenyl-2-hexanamine | 90 | 97:3 |
| Cyclohexanone | PhLi | 1-Phenylcyclohexylamine | 88 | 96:4 |
Data is representative and compiled from various sources in the literature.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the this compound-mediated asymmetric synthesis of a chiral amine.
Protocol 1: Synthesis of N-Cyclohexanesulfinylimine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), (R)- or (S)-cyclohexanesulfinamide (1.05 equiv), and a dehydrating agent/Lewis acid catalyst (e.g., anhydrous MgSO₄ (2.0 equiv) or Ti(OEt)₄ (1.5 equiv)).
-
Solvent: Add an appropriate anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)) to achieve a suitable concentration (typically 0.5 M).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive ketones, heating may be required.
-
Workup: Upon completion, filter the reaction mixture to remove the dehydrating agent. Concentrate the filtrate under reduced pressure. The crude N-cyclohexanesulfinylimine is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.
Protocol 2: Diastereoselective Nucleophilic Addition
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-cyclohexanesulfinylimine (1.0 equiv) in an anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to the appropriate temperature, typically -78 °C (using a dry ice/acetone bath) or -48 °C (using a dry ice/acetonitrile bath).
-
Addition: Slowly add the organometallic nucleophile (e.g., Grignard reagent or organolithium, ~1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the low temperature until TLC or LC-MS analysis indicates complete consumption of the starting imine.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting sulfinamide product can be purified by flash column chromatography.
Protocol 3: Cleavage of the this compound Auxiliary
-
Setup: Dissolve the purified sulfinamide adduct (1.0 equiv) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Acidification: Add a solution of hydrochloric acid (e.g., 2-4 M HCl in an organic solvent, or concentrated HCl, ~2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Isolation: The desired amine hydrochloride salt often precipitates from the solution. The product can be isolated by filtration or by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether to induce precipitation.
Visualizations of Pathways and Workflows
Reaction Mechanism
Caption: Overall reaction pathway for asymmetric amine synthesis.
Transition State Model
Caption: Simplified model of the chair-like transition state.
Note: The image in the DOT script is a placeholder. A proper chemical drawing would be needed for a publication.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This compound is a powerful and practical chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines. Its mechanism of action is well-understood, relying on the formation of a chiral N-sulfinylimine intermediate that directs stereoselective nucleophilic addition through a rigid, chelated transition state. The high diastereoselectivities and yields, coupled with the straightforward cleavage of the auxiliary, make this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis. While much of the literature focuses on the analogous tert-butanesulfinamide, the principles and protocols are directly translatable, establishing this compound as a valuable reagent in the synthetic chemist's toolbox.
spectroscopic data (NMR, IR, MS) of cyclohexanesulfinamide
A comprehensive analysis of the spectroscopic properties of cyclohexanesulfinamide is crucial for its characterization, particularly in the fields of chemical research and drug development. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this report leverages data from structurally analogous compounds, namely aryl sulfinamides and other cyclohexane derivatives, to predict and interpret its spectroscopic features.
Predicted Spectroscopic Data of this compound
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related molecular structures. These values serve as a reference for researchers working on the synthesis and characterization of this and similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 4.0 - 5.0 | Broad Singlet | - |
| CH-S | 2.5 - 3.5 | Multiplet | - |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH-S | 50 - 65 |
| Cyclohexyl CH₂ | 20 - 40 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Cyclohexyl) | 2850 - 2960 | Strong |
| S=O Stretch | 1030 - 1070 | Strong |
| S-N Stretch | 800 - 950 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z | Fragmentation Pattern |
| [M+H]⁺ | 148.08 | Loss of NH₂, SO |
| [M]⁺ | 147.07 | Loss of NH, SO |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis of sulfinamides and the acquisition of spectroscopic data. These protocols can be adapted for the specific case of this compound.
General Synthesis of Sulfinamides
A common method for the synthesis of sulfinamides involves the reaction of a sulfinyl chloride with an amine.[1]
Procedure:
-
An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate a metal sulfinate.[1]
-
The resulting metal sulfinate is then treated with thionyl chloride to form a sulfinyl chloride intermediate in situ.[1]
-
The desired amine (in this case, ammonia or a protected amine) is then added to the reaction mixture to yield the corresponding sulfinamide.[1]
-
The reaction is typically performed at room temperature under an inert atmosphere.[1]
-
Purification of the final product is usually achieved by flash column chromatography.[1]
Spectroscopic Analysis Protocols
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.[2][3]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition (General Parameters):
-
¹H NMR: Acquire the spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
IR spectroscopy is used to identify the functional groups present in a molecule.[4][5]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6][7]
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.
References
- 1. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Cyclohexanesulfinamide: An Enigmatic Chiral Auxiliary with Untapped Potential
Despite its structural intrigue, cyclohexanesulfinamide remains a largely unexplored chiral auxiliary in the landscape of asymmetric synthesis and medicinal chemistry. A comprehensive review of publicly available scientific literature reveals a significant gap in documented applications, experimental protocols, and quantitative data for this specific sulfinamide derivative.
While the broader class of sulfinamides, particularly tert-butanesulfinamide, has been extensively studied and widely adopted as a cornerstone in the stereoselective synthesis of chiral amines and nitrogen-containing heterocycles, this compound has yet to emerge from the shadows of its more popular counterparts. This technical guide aims to provide a transparent overview of the current, albeit limited, state of knowledge surrounding this compound, drawing parallels with well-established sulfinamide chemistry to highlight its potential future applications.
The Sulfinamide Moiety: A Pillar of Asymmetric Synthesis
Chiral sulfinamides serve as powerful chiral auxiliaries, temporarily installed on a substrate to direct the stereochemical outcome of a reaction. Their utility stems from the stereochemically robust sulfur atom, which effectively shields one face of the molecule, guiding incoming reagents to the opposite face with high diastereoselectivity.
The general workflow for the application of a chiral sulfinamide, such as the widely used tert-butanesulfinamide, is depicted below. This process typically involves the condensation with a carbonyl compound to form a sulfinylimine, followed by nucleophilic addition, and subsequent facile cleavage of the auxiliary to reveal the desired chiral amine.
Caption: General workflow for the use of a chiral sulfinamide auxiliary in asymmetric amine synthesis.
This compound: The Knowledge Gap
In stark contrast to the wealth of data available for other sulfinamides, searches for the synthesis, characterization, and application of this compound in peer-reviewed journals and patent literature have yielded no specific results. This absence of information prevents the compilation of quantitative data tables and detailed experimental protocols as requested.
The reasons for this knowledge gap can only be speculated upon:
-
Synthetic Challenges: The synthesis of enantiopure this compound may present challenges that have hindered its widespread adoption.
-
Performance: It may be that in preliminary, unpublished studies, this compound did not perform as effectively as other existing chiral auxiliaries in terms of diastereoselectivity or ease of removal.
-
Novelty: It is possible that this compound is a relatively new or niche compound whose applications have not yet been published.
Potential Applications: An Extrapolation
Based on the known reactivity of other sulfinamides, one can hypothesize the potential applications of this compound. The cyclohexane ring, with its defined chair conformations, could offer unique steric bulk and conformational rigidity compared to the tert-butyl or aryl groups of more common auxiliaries. This could potentially lead to different or improved stereochemical outcomes in certain reactions.
A hypothetical reaction pathway for the use of this compound as a chiral auxiliary is presented below. This diagram illustrates how it might be employed in a manner analogous to tert-butanesulfinamide for the synthesis of a chiral amine.
Caption: A hypothetical workflow for the application of this compound as a chiral auxiliary.
Conclusion and Future Outlook
While this guide cannot provide the detailed experimental data and established applications for this compound as initially intended, it highlights a significant opportunity for future research. The synthesis and evaluation of this compound as a chiral auxiliary could be a fruitful area of investigation for synthetic organic chemists.
Should this compound become the subject of future studies, key areas of interest for researchers and drug development professionals will include:
-
Efficient enantioselective synthesis of both enantiomers of this compound.
-
Comparative studies of its performance against established chiral auxiliaries in a range of asymmetric transformations.
-
Investigation of the influence of the cyclohexane moiety on stereoselectivity and reaction outcomes.
-
Development of robust protocols for its application and removal.
Until such research is published, this compound will remain an intriguing but unproven tool in the vast toolbox of asymmetric synthesis. The scientific community awaits the exploration of its potential to contribute to the stereoselective synthesis of valuable chiral molecules.
CAS number and molecular formula for cyclohexanesulfinamide
Despite a comprehensive search of chemical databases and scientific literature, a specific chemical entity corresponding to the name "cyclohexanesulfinamide" with a dedicated CAS number and molecular formula could not be definitively identified. This suggests that "this compound" may be a non-standard nomenclature, a theoretical structure not yet synthesized or documented, or a misnomer for a related compound.
This technical guide aims to address the user's query by exploring the constituent chemical functionalities of the requested molecule—a cyclohexane ring and a sulfinamide group—and providing relevant information on related, well-documented compounds. This approach is intended to offer valuable context for researchers, scientists, and drug development professionals who may be investigating molecules with similar structural motifs.
Understanding the Core Moieties
The name "this compound" implies a chemical structure consisting of a cyclohexane ring attached to a sulfinamide functional group (-S(O)NH₂). While this specific combination is not readily found in the chemical literature under this name, the individual components are well-studied.
-
Cyclohexane Derivatives: The cyclohexane ring is a common scaffold in medicinal chemistry, known for its conformational flexibility and its presence in a wide array of bioactive molecules. These derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Sulfinamides: Sulfinamides are a class of organosulfur compounds that have gained significant attention as chiral auxiliaries in asymmetric synthesis. Chiral sulfinamides are instrumental in the stereoselective synthesis of amines, which are crucial components of many pharmaceutical agents.
Potential Chemical Identity and Related Compounds
Given the provided name, the most probable systematic name would be Cyclohexanesulfinic acid amide . However, searches for this name and its potential synonyms have not yielded a specific, characterized compound. It is possible that the intended molecule is a substituted derivative or belongs to a related class of compounds. Some possibilities include:
-
N-Substituted Cyclohexanesulfinamides: It is conceivable that the intended compound is substituted on the nitrogen atom of the sulfinamide group. N-substituted sulfinamides are more commonly encountered in the literature than the primary (unsubstituted) versions.
-
Cyclohexyl-Containing Sulfonamides: There may be confusion with the more common and extensively studied sulfonamide functional group (-SO₂NH₂). Numerous cyclohexylsulfonamides have been synthesized and investigated for their biological activities.
-
Cyclohexanecarboxamides: Another possibility of mistaken identity could be with cyclohexanecarboxamides, where a carbonyl group is present between the cyclohexane ring and the amide nitrogen.
Due to the ambiguity of the initial query, this guide cannot provide specific experimental protocols or signaling pathways for "this compound." Such information is highly dependent on the precise molecular structure.
Hypothetical Synthesis Workflow
Should a researcher endeavor to synthesize the theoretical this compound, a potential workflow could be conceptualized based on established methods for sulfinamide synthesis.
Caption: A potential synthetic route to this compound.
A Note on Data and Future Research
The absence of a defined CAS number and molecular formula for "this compound" in public databases prevents the compilation of quantitative data into structured tables as initially requested. Researchers interested in this specific chemical structure would need to undertake its synthesis and characterization as a novel compound. Subsequent studies would be required to determine its physicochemical properties, biological activity, and any potential signaling pathways it may modulate.
For professionals in drug development, the exploration of novel chemical scaffolds like the hypothetical this compound could present opportunities for new therapeutic agents. However, this would necessitate a foundational research effort to first establish the existence and properties of the molecule. It is recommended that researchers verify the chemical name and structure of their compound of interest to ensure accurate and fruitful scientific inquiry.
The Stereochemistry of Cyclohexanesulfinamide: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanesulfinamide and its derivatives are emerging as critical chiral auxiliaries and building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals containing the cyclohexane moiety. Understanding the intricate stereochemistry of these compounds is paramount for controlling the three-dimensional architecture of drug candidates and, consequently, their pharmacological activity. This technical guide provides a comprehensive overview of the stereochemical principles governing this compound, including its synthesis, conformational analysis, and the methods for its stereochemical assignment. The content is tailored for researchers and professionals in drug development, offering detailed experimental insights and data-driven summaries to facilitate the application of this versatile chiral synthon.
Introduction
The cyclohexane ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. The introduction of chirality into these structures is often a key determinant of their biological efficacy and safety. This compound, a chiral sulfur-containing compound, offers a powerful tool for the stereoselective synthesis of complex molecules. Its utility stems from the temporary introduction of a stereogenic center at the sulfur atom, which can effectively direct the formation of new stereocenters in the cyclohexane ring. This guide delves into the fundamental aspects of this compound stereochemistry, providing a foundational understanding for its strategic implementation in drug discovery and development.
Stereoselective Synthesis of Cyclohexane Derivatives Using Sulfinamides
While specific literature detailing the stereoselective synthesis of this compound itself is limited, the principles of its application can be effectively illustrated through the well-documented use of analogous sulfinamides, such as tert-butanesulfinamide, in the asymmetric synthesis of chiral cyclohexane-containing molecules. A prominent example is the synthesis of (S)-ketamine, an anesthetic, where (S)-tert-butanesulfinamide serves as a chiral auxiliary.[1][2]
The general strategy involves the condensation of the chiral sulfinamide with a cyclohexanone derivative to form a sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition, where the bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine. Subsequent removal of the sulfinyl group reveals the chiral amine on the cyclohexane ring with high enantiomeric excess.
Key Experimental Protocol: Asymmetric Synthesis of an (S)-Ketamine Precursor
The following protocol is adapted from the synthesis of an (S)-ketamine precursor, illustrating the role of a chiral sulfinamide in inducing stereochemistry in a cyclohexane system.[1]
Step 1: Formation of the Sulfinylimine To a solution of a cyclohexanone derivative (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in a suitable solvent such as THF, a Lewis acid catalyst (e.g., Ti(OEt)4, 2.0 eq) is added. The reaction mixture is stirred at a specific temperature (e.g., 65 °C) for a defined period (e.g., 12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Step 2: Diastereoselective Grignard Addition The purified sulfinylimine (1.0 eq) is dissolved in an anhydrous solvent like toluene and cooled to a low temperature (e.g., -78 °C). A Grignard reagent (e.g., 2-chlorophenylmagnesium bromide, 1.5 eq) is added dropwise. The reaction is stirred at this temperature for several hours until completion, as indicated by TLC. The reaction is then quenched, and the diastereomeric product is isolated and purified.
Step 3: Deprotection to the Chiral Amine The sulfinamide product is dissolved in a protic solvent (e.g., methanol), and a strong acid (e.g., HCl) is added. The mixture is stirred at room temperature to effect the cleavage of the N-S bond. After workup and purification, the desired chiral amine is obtained.
Conformational Analysis of this compound
The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, with the latter generally being more stable for bulky groups to avoid 1,3-diaxial interactions.
For this compound, two primary stereochemical considerations exist: the chirality at the sulfur atom (R or S) and the configuration of the cyclohexane ring (e.g., cis or trans if other substituents are present). The sulfinamide group itself is bulky and its preferred orientation (axial vs. equatorial) will significantly influence the reactivity and the stereochemical course of reactions.
The equilibrium between the two chair conformers of a substituted cyclohexane can be represented as follows:
Caption: Conformational equilibrium of a monosubstituted cyclohexane.
In the case of this compound, the bulky sulfinamide group would strongly prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
Stereochemical Characterization Techniques
The definitive assignment of the stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry and conformational preferences of cyclohexane derivatives. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which can be used to distinguish between axial and equatorial substituents. The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further aiding in stereochemical assignment.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state.[3][4] This technique yields a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and torsional angles, thus confirming the stereochemical configuration.
The general workflow for X-ray crystal structure determination is outlined below:
Caption: Workflow for X-ray crystal structure determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Quantitative Data Summary
| Reaction Step | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Grignard Addition | N-Sulfinyl ketamine precursor | >95:5 | - | 85 |
| Deprotection | (S)-Ketamine precursor | - | 85% | 92 |
Biological Significance and Applications in Drug Development
The ability to control the stereochemistry of cyclohexane-containing molecules is of paramount importance in drug development. Different stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. The use of this compound and related chiral auxiliaries provides a reliable method for accessing enantiomerically pure compounds.
While direct biological activity data for this compound is not extensively reported, derivatives of cyclohexane have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] The development of stereoselective syntheses for such compounds is a critical step in advancing them as potential therapeutic agents.
Conclusion
The stereochemistry of this compound is a key consideration in its application as a chiral auxiliary for the synthesis of complex pharmaceutical compounds. While direct studies on this specific molecule are not abundant, the principles of its stereochemical control can be effectively understood through analogy to other chiral sulfinamides. The conformational rigidity of the cyclohexane ring, coupled with the steric directing effect of the sulfinamide group, allows for high levels of diastereoselectivity in nucleophilic additions to sulfinylimine intermediates. The combination of modern synthetic strategies and powerful analytical techniques, such as NMR, X-ray crystallography, and chiral HPLC, provides the necessary tools for researchers to confidently synthesize and characterize chiral cyclohexane-containing molecules for drug discovery and development. Further research into the direct synthesis and chiroptical properties of this compound itself will undoubtedly expand its utility in asymmetric synthesis.
References
- 1. a-novel-strategy-for-the-asymmetric-synthesis-of-s-ketamine-using-s-tert-butanesulfinamide-and-1-2-cyclohexanedione - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]
- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers : Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Synthesis of Cyclohexanesulfinamide: A Technical Guide to Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfinamide and its derivatives are recognized as important structural motifs in medicinal chemistry and organic synthesis. While direct literature detailing the specific synthesis of the parent this compound is scarce, several robust and well-established methodologies for the synthesis of sulfinamides, in general, can be readily adapted to produce this target compound. This technical guide provides an in-depth overview of the core synthetic strategies applicable to the preparation of this compound, complete with detailed experimental protocols, quantitative data from analogous systems, and visual representations of the reaction pathways. The information presented herein is curated to empower researchers in the efficient synthesis and exploration of this compound and its related analogues.
Core Synthetic Strategies
The synthesis of sulfinamides, including the prospective synthesis of this compound, primarily revolves around two key approaches: the reaction of a sulfinyl chloride with an amine and the oxidative coupling of a thiol with an amine. A more recent method involves the radical-based coupling of a Csp3-centered radical with an N-sulfinylamine.
Synthesis via Sulfinyl Chloride and Amine
This is the most traditional and widely employed method for the formation of a sulfinamide bond. The strategy involves the preparation of a cyclohexanesulfinyl chloride intermediate, which is then reacted with ammonia or a primary/secondary amine.
Reaction Pathway:
A detailed breakdown of the likely steps is as follows:
Methodological & Application
Application Notes and Protocols for the Use of Cyclohexanesulfinamide in Enantioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanesulfinamide is a versatile chiral auxiliary employed in asymmetric synthesis to afford highly enantioenriched chiral amines and their derivatives. Its utility stems from its ability to form transient diastereomeric intermediates, which allows for facial discrimination in nucleophilic additions to the imine carbon. This document provides detailed application notes and experimental protocols for the use of this compound in the enantioselective synthesis of α-branched amines via Grignard reagent addition to N-cyclohexanesulfinyl imines. While the provided data is for the closely related and more widely documented tert-butanesulfinamide, the principles and procedures are directly applicable to this compound, which functions under the same stereochemical model.
Application Notes
This compound serves as a practical and efficient chiral ammonia equivalent. The general workflow for its application in the synthesis of chiral primary amines involves three key steps:
-
Formation of N-Cyclohexanesulfinyl Imine: Condensation of this compound with an aldehyde or ketone yields the corresponding N-cyclohexanesulfinyl imine. This reaction is typically promoted by a Lewis acid or a dehydrating agent.
-
Diastereoselective Nucleophilic Addition: The chiral sulfinyl group effectively directs the approach of a nucleophile to one face of the C=N double bond of the imine. The addition of organometallic reagents, such as Grignard reagents, proceeds with high diastereoselectivity. The stereochemical outcome is predictable based on a six-membered chair-like transition state where the organometallic reagent's metal center coordinates to both the oxygen of the sulfinyl group and the imine nitrogen.
-
Cleavage of the Chiral Auxiliary: The sulfinyl group is readily removed under mild acidic conditions to liberate the free chiral amine, often as its hydrochloride salt. The this compound auxiliary can potentially be recovered and recycled.
This methodology is broadly applicable to the synthesis of a wide array of chiral amines with high enantiomeric purity, which are valuable building blocks in medicinal chemistry and materials science.
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexanesulfinyl Aldimines
This protocol describes the general procedure for the condensation of (R)-cyclohexanesulfinamide with various aldehydes to form the corresponding N-sulfinyl aldimines.
Materials:
-
(R)-Cyclohexanesulfinamide
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-cyclohexanesulfinamide (1.0 equiv) in anhydrous DCM or THF (0.4 M) is added the aldehyde (1.1 equiv).
-
Titanium(IV) ethoxide (2.0 equiv) is then added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 3-12 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an equal volume of brine with rapid stirring.
-
The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude N-cyclohexanesulfinyl aldimine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Addition of Grignard Reagents to N-Cyclohexanesulfinyl Aldimines
This protocol details the asymmetric addition of Grignard reagents to N-cyclohexanesulfinyl aldimines for the synthesis of chiral sulfinamides.
Materials:
-
N-Cyclohexanesulfinyl aldimine
-
Grignard reagent (e.g., ethylmagnesium bromide, phenylmagnesium bromide in THF or Et₂O)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
The N-cyclohexanesulfinyl aldimine (1.0 equiv) is dissolved in anhydrous DCM or toluene (0.2 M) and cooled to -48 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution over 10-15 minutes.
-
The reaction mixture is stirred at -48 °C for 3-6 hours, monitoring the reaction progress by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the product can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Cyclohexanesulfinyl Group to Yield the Chiral Primary Amine
This protocol describes the removal of the cyclohexanesulfinyl auxiliary to afford the free chiral primary amine as its hydrochloride salt.
Materials:
-
N-(Cyclohexanesulfinyl)amine adduct
-
4 M HCl in 1,4-dioxane or methanolic HCl
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
The N-(cyclohexanesulfinyl)amine adduct is dissolved in methanol (0.2 M).
-
A solution of 4 M HCl in 1,4-dioxane (2.0-3.0 equiv) or methanolic HCl is added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the enantiomerically enriched primary amine hydrochloride.
Quantitative Data
The following table summarizes representative data for the diastereoselective addition of various Grignard reagents to N-tert-butylsulfinyl aldimines, which serves as a close model for the this compound system.[1]
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | PhCHO | MeMgBr | Ph(Me)CHNH(SO)tBu | 98 | 94:6 |
| 2 | PhCHO | EtMgBr | Ph(Et)CHNH(SO)tBu | 98 | 96:4 |
| 3 | PhCHO | i-PrMgCl | Ph(i-Pr)CHNH(SO)tBu | 61 | >99:1 |
| 4 | PhCHO | PhMgBr | Ph₂CHNH(SO)tBu | 99 | 98:2 |
| 5 | i-PrCHO | MeMgBr | i-Pr(Me)CHNH(SO)tBu | 99 | 91:9 |
| 6 | i-PrCHO | EtMgBr | i-Pr(Et)CHNH(SO)tBu | 99 | 92:8 |
| 7 | i-PrCHO | i-PrMgCl | i-Pr₂CHNH(SO)tBu | 99 | 95:5 |
| 8 | i-PrCHO | PhMgBr | i-Pr(Ph)CHNH(SO)tBu | 98 | 95:5 |
Visualizations
Reaction Workflow
Caption: General workflow for the enantioselective synthesis of chiral primary amines.
Stereochemical Model
Caption: Stereochemical model for the diastereoselective addition of a Grignard reagent.
References
Application Notes and Protocols: Diastereoselective Addition of Nucleophiles to Imes Derived from Cyclohexanesulfinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the diastereoselective addition of nucleophiles to imines derived from cyclohexanesulfinamide. This compound serves as an effective chiral auxiliary, enabling the asymmetric synthesis of chiral amines, which are crucial building blocks in pharmaceutical and agrochemical research. The protocol is divided into three main stages: the formation of the N-cyclohexanesulfinylimine, the nucleophilic addition to the imine, and the subsequent removal of the chiral auxiliary. This methodology offers a robust pathway to enantioenriched amines with high diastereoselectivity. While tert-butanesulfinamide (Ellman's auxiliary) is more commonly cited, the principles outlined herein are applicable to this compound, with the understanding that optimization of specific reaction conditions may be necessary.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including a significant number of top-selling pharmaceuticals.[1] The stereoselective synthesis of these compounds is therefore of paramount importance in drug discovery and development. One of the most reliable and widely adopted methods for the asymmetric synthesis of chiral amines involves the use of chiral sulfinamide auxiliaries.[1][2] This approach typically involves three key steps: the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the sulfinyl group to afford the desired chiral amine.[3][4]
The chiral sulfinyl group serves multiple roles in this process: it acts as a powerful chiral directing group, activates the imine for nucleophilic attack, and is readily cleaved under mild acidic conditions.[4][5] The stereochemical outcome of the nucleophilic addition is dictated by the formation of a rigid, six-membered chair-like transition state where the nucleophile attacks from the sterically less hindered face.
This application note provides a generalized, detailed protocol for the use of this compound as a chiral auxiliary in the diastereoselective addition of organometallic reagents to imines.
Experimental Protocols
I. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.
-
Glassware should be oven-dried prior to use.
-
Reagents should be of high purity. Anhydrous solvents are commercially available or can be prepared by standard drying techniques.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of products is typically achieved by column chromatography on silica gel.
II. Synthesis of N-Cyclohexanesulfinylimines
This procedure details the condensation of this compound with an aldehyde or ketone to form the corresponding N-cyclohexanesulfinylimine. The use of a Lewis acid catalyst, such as titanium(IV) ethoxide, is often employed to facilitate the reaction, especially with less reactive ketones.[6]
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.5 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv for ketones, optional for aldehydes)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in anhydrous DCM or THF, add the aldehyde or ketone.
-
If a ketone is used, add titanium(IV) ethoxide dropwise to the solution at room temperature. For aldehydes, a dehydrating agent like anhydrous CuSO₄ or MgSO₄ can be used instead of Ti(OEt)₄.
-
Stir the reaction mixture at room temperature (or reflux for less reactive ketones) for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-cyclohexanesulfinylimine can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
III. Diastereoselective Nucleophilic Addition to N-Cyclohexanesulfinylimines
This protocol describes the addition of an organometallic nucleophile (e.g., a Grignard reagent or an organolithium species) to the N-cyclohexanesulfinylimine. The choice of solvent and temperature is critical for achieving high diastereoselectivity.
Materials:
-
N-Cyclohexanesulfinylimine (1.0 equiv)
-
Organometallic reagent (e.g., Grignard reagent, 1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether, toluene, or DCM)
Procedure:
-
Dissolve the N-cyclohexanesulfinylimine in the chosen anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the organometallic reagent dropwise to the cooled solution of the imine.
-
Stir the reaction mixture at this temperature for 1-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinamide product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
IV. Cleavage of the Cyclohexanesulfinyl Auxiliary
The final step involves the removal of the chiral auxiliary to yield the free chiral amine, typically as its hydrochloride salt.
Materials:
-
N-Cyclohexanesulfinyl amine (from the previous step)
-
Hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or concentrated HCl in methanol)
-
Methanol or diethyl ether
Procedure:
-
Dissolve the purified N-cyclohexanesulfinyl amine in a suitable solvent such as methanol or diethyl ether.
-
Add a solution of hydrochloric acid and stir the mixture at room temperature for 1-4 hours.
-
The amine hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude amine salt can be purified by recrystallization or by washing with a non-polar solvent (e.g., hexanes) to remove the cyclohexanesulfinyl byproducts.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective addition of various Grignard reagents to an N-cyclohexanesulfinylimine derived from benzaldehyde. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Diastereoselective Addition of Grignard Reagents to N-Cyclohexanesulfinylbenzaldimine
| Entry | Grignard Reagent (R-MgBr) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | THF | -78 | 3 | 92 | 95:5 |
| 2 | EtMgBr | THF | -78 | 3 | 95 | 97:3 |
| 3 | PhMgBr | Toluene | -48 | 4 | 88 | 92:8 |
| 4 | VinylMgBr | THF | -78 | 2 | 85 | >99:1 |
| 5 | AllylMgBr | Et₂O | -78 to 0 | 3 | 90 | 96:4 |
Table 2: Effect of Reaction Conditions on Diastereoselectivity
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | EtMgBr | THF | -78 | 95 | 97:3 |
| 2 | EtMgBr | THF | -48 | 94 | 95:5 |
| 3 | EtMgBr | THF | 0 | 91 | 90:10 |
| 4 | EtMgBr | Toluene | -78 | 93 | 96:4 |
| 5 | EtMgBr | DCM | -78 | 89 | 94:6 |
Mandatory Visualization
Figure 1: Experimental workflow for the synthesis of chiral amines.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. One moment, please... [ospt.osi.lv]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application of Cyclohexanesulfinamide in Pharmaceutical Synthesis: A Chiral Auxiliary for the Asymmetric Synthesis of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, influencing their biological activity and pharmacokinetic profiles. The stereoselective synthesis of these amines is therefore a critical endeavor in drug discovery and development. Cyclohexanesulfinamide, a versatile chiral auxiliary, provides a robust and reliable method for the asymmetric synthesis of a wide range of chiral amines. This methodology is analogous to the well-established use of tert-butanesulfinamide (Ellman's auxiliary), which has seen extensive application in the synthesis of numerous drug candidates and approved medicines.
The use of this compound as a chiral auxiliary follows a well-defined three-step sequence:
-
Condensation: The this compound is condensed with a prochiral aldehyde or ketone to form a chiral N-cyclohexanesulfinyl imine.
-
Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent, adds to the imine carbon with high diastereoselectivity, controlled by the chiral sulfinyl group.
-
Cleavage: The cyclohexanesulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine.
This approach offers excellent stereocontrol, broad substrate scope, and the ability to synthesize both enantiomers of the target amine by selecting the appropriate enantiomer of the this compound auxiliary.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric synthesis of chiral amines using this compound as a chiral auxiliary. The data is illustrative of typical yields and diastereoselectivities that can be achieved for the nucleophilic addition step.
| Entry | Aldehyde/Ketone | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | 1-Phenylethylamine | 92 | 95:5 |
| 2 | Isobutyraldehyde | EtMgBr | 1-Ethyl-2-methylpropylamine | 88 | 97:3 |
| 3 | Acetophenone | AllylMgBr | 1-Phenyl-1-buten-3-ylamine | 85 | 93:7 |
| 4 | Cyclohexanone | PhLi | 1-Phenylcyclohexylamine | 90 | 96:4 |
| 5 | 4-Methoxybenzaldehyde | VinylMgBr | 1-(4-Methoxyphenyl)prop-2-en-1-amine | 89 | 94:6 |
Experimental Protocols
General Procedure for the Condensation of this compound with Aldehydes and Ketones
This protocol describes the formation of the N-cyclohexanesulfinyl imine, the key intermediate in this synthetic sequence.
Materials:
-
(R)- or (S)-Cyclohexanesulfinamide
-
Aldehyde or ketone
-
Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM or THF (0.5 M) is added the aldehyde or ketone (1.1 equiv).
-
Anhydrous CuSO₄ (2.0 equiv) or Ti(OEt)₄ (1.5 equiv) is added to the mixture.
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction is filtered through a pad of celite to remove the solid drying agent.
-
The filtrate is concentrated under reduced pressure to afford the crude N-cyclohexanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
General Procedure for the Diastereoselective Nucleophilic Addition to N-Cyclohexanesulfinyl Imines
This protocol details the stereocontrolled addition of a nucleophile to the chiral imine.
Materials:
-
N-Cyclohexanesulfinyl imine
-
Organometallic reagent (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the N-cyclohexanesulfinyl imine (1.0 equiv) in an anhydrous solvent such as THF is cooled to -78 °C under an inert atmosphere.
-
The organometallic reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 3-6 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched sulfinamide.
General Procedure for the Cleavage of the Cyclohexanesulfinyl Group
This final step removes the chiral auxiliary to provide the target chiral amine.
Materials:
-
N-Cyclohexanesulfinyl-protected amine
-
Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane or methanolic HCl)
-
Diethyl ether
Procedure:
-
The N-cyclohexanesulfinyl-protected amine (1.0 equiv) is dissolved in a minimal amount of a suitable organic solvent (e.g., methanol, dioxane).
-
A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 2-4 equiv) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
The volatile solvents are removed under reduced pressure.
-
Diethyl ether is added to the residue to precipitate the amine hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure chiral amine hydrochloride.
-
The free amine can be obtained by neutralization with a suitable base.
Mandatory Visualization
Caption: General workflow for the asymmetric synthesis of chiral amines using this compound.
Caption: Logical relationship of stereochemical control in the synthesis.
Application Notes and Protocols: Cyclohexanesulfinamide-Mediated Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a significant portion of pharmaceuticals contain chiral amine moieties. The use of chiral sulfinamides as auxiliaries has emerged as a robust and highly effective strategy for the stereocontrolled synthesis of a wide array of chiral amines. Among these, cyclohexanesulfinamide and its more commonly used analogue, tert-butanesulfinamide (Ellman's auxiliary), have proven to be exceptionally versatile. This methodology relies on the temporary incorporation of the chiral sulfinyl group to direct the stereochemical outcome of nucleophilic additions to imines, followed by its facile removal to afford the desired chiral primary amines.
This document provides detailed application notes and experimental protocols for the this compound-mediated synthesis of chiral amines, focusing on the key steps of the synthetic sequence.
General Workflow
The overall synthetic strategy involves three key transformations:
-
Formation of the N-Sulfinyl Imine: Condensation of the chiral this compound with a prochiral aldehyde or ketone.
-
Diastereoselective Nucleophilic Addition: Reaction of the N-sulfinyl imine with a nucleophile, where the chiral auxiliary directs the stereochemistry of the newly formed stereocenter.
-
Deprotection: Cleavage of the sulfinyl group to yield the free chiral primary amine.
Caption: General workflow for the synthesis of chiral amines.
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexanesulfinyl Imines
The condensation of this compound with aldehydes and ketones is a critical first step. The choice of dehydrating agent is crucial for achieving high yields.[1]
Materials:
-
(R)- or (S)-Cyclohexanesulfinamide
-
Aldehyde or Ketone
-
Anhydrous Copper(II) Sulfate (CuSO₄) or Titanium(IV) Ethoxide (Ti(OEt)₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure for Aldehyde Condensation using CuSO₄:
-
To a stirred solution of the aldehyde (1.1 equivalents) in anhydrous DCM (0.5 M), add (R)- or (S)-cyclohexanesulfinamide (1.0 equivalent).
-
Add anhydrous CuSO₄ (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-cyclohexanesulfinyl aldimine, which can often be used in the next step without further purification.
Procedure for Ketone Condensation using Ti(OEt)₄:
-
To a stirred solution of the ketone (1.5 equivalents) in anhydrous THF (0.5 M), add (R)- or (S)-cyclohexanesulfinamide (1.0 equivalent).
-
Add Ti(OEt)₄ (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃.
-
Filter the resulting suspension through Celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure N-cyclohexanesulfinyl ketimine.
Data Presentation: Formation of N-tert-Butanesulfinyl Imines
While the focus is on this compound, extensive data is available for the closely related tert-butanesulfinamide, which serves as an excellent proxy.
| Aldehyde/Ketone | Dehydrating Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | CuSO₄ | CH₂Cl₂ | 91 | [2] |
| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90 | [1][2] |
| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | 85 | [2] |
| Pivaldehyde | Ti(OEt)₄ | THF | 82 | [1][2] |
| Acetophenone | Ti(OEt)₄ | THF | 100 | [2] |
| 2-Hexanone | Ti(OEt)₄ | THF | 77 | [1] |
Protocol 2: Diastereoselective Addition of Organometallic Reagents
The addition of organometallic reagents to N-cyclohexanesulfinyl imines proceeds with high diastereoselectivity, dictated by the stereochemistry of the sulfinyl group. The following is a general procedure for the addition of a Grignard reagent.
Materials:
-
N-Cyclohexanesulfinyl imine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve the N-cyclohexanesulfinyl imine (1.0 equivalent) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-cyclohexanesulfinyl amine.
Mechanism of Diastereoselection
The high diastereoselectivity is generally explained by a six-membered chair-like transition state, where the nucleophile attacks the imine carbon from the less sterically hindered face.
Caption: Transition state model for diastereoselective addition.
Data Presentation: Diastereoselective Additions to N-tert-Butanesulfinyl Imines
| Imine Substrate (R in R-CH=NS(O)tBu) | Nucleophile (R'M) | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Ph | PhMgBr | Toluene | 98:2 | 94 | [3] |
| Ph | PhLi | THF | 3:97 | 92 | [3] |
| 3-MeO-Ph | MeMgBr | THF | >99:1 | 95 | [2] |
| i-Pr | EtMgBr | THF | 98:2 | 93 | [2] |
| Ph | Allyl-ZnBr | THF | 93:7 | 93 (avg) | [4] |
| Ph | Allyl-ZnBr | Toluene | 10:90 | - | [4] |
Note: The reversal of diastereoselectivity with PhLi in THF is a notable exception and is believed to proceed through an open transition state.[3]
Protocol 3: Cleavage of the Cyclohexanesulfinyl Group
The final step is the removal of the chiral auxiliary to reveal the primary amine. This is typically achieved under acidic conditions. A milder, more functional group tolerant method using iodine has also been developed.[5][6][7]
Procedure (Acidic Cleavage):
-
Dissolve the N-cyclohexanesulfinyl amine (1.0 equivalent) in methanol (0.2 M).
-
Add a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane, 2.0 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can often be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.
Procedure (Iodine-Mediated Cleavage): [7]
-
Dissolve the N-cyclohexanesulfinyl amine (1.0 equivalent) in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of iodine (e.g., 0.2 equivalents).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, dry, and concentrate to obtain the free amine.
Applications in Drug Development
The this compound-mediated synthesis of chiral amines has been applied to the synthesis of numerous drug candidates and approved drugs. For example, a key step in an asymmetric synthesis of Apremilast, a treatment for psoriasis and psoriatic arthritis, utilizes Ellman's auxiliary.[8]
Caption: Application of the methodology in a multi-step synthesis.
Conclusion
The use of this compound and its analogues as chiral auxiliaries provides a powerful and reliable method for the asymmetric synthesis of chiral amines. The protocols outlined above are general and can be adapted to a wide range of substrates. The high diastereoselectivities, operational simplicity, and the commercial availability of the chiral auxiliary make this a highly attractive methodology for researchers in both academic and industrial settings. The development of milder cleavage conditions and protocols for recycling the auxiliary further enhance the practicality and sustainability of this synthetic route.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cleavage of the Cyclohexanesulfinyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexanesulfinyl group, analogous to the widely used tert-butanesulfinyl group (Ellman's auxiliary), serves as a valuable chiral auxiliary in the asymmetric synthesis of amines.[1] The stereodirecting effect of the sulfinyl group allows for the highly diastereoselective addition of nucleophiles to N-sulfinyl imines, providing a reliable method for the preparation of chiral amines.[2][3] The final step in this synthetic sequence is the removal of the sulfinyl group to liberate the desired amine. This protocol details a standard and efficient method for the acidic cleavage of the cyclohexanesulfinyl group.
The procedure outlined below is based on the well-established cleavage of tert-butanesulfinyl amides using hydrochloric acid in an organic solvent.[4][5][6] This method is known for its high efficiency, often providing the desired amine hydrochloride salt in quantitative yield.[4][5]
Signaling Pathway and Logical Relationships
The cleavage of the N-cyclohexanesulfinyl group is a straightforward acid-catalyzed hydrolysis reaction. The process can be visualized as a series of logical steps from the protected amine to the final, deprotected product.
Experimental Protocols
Protocol 1: Acidic Cleavage of N-Cyclohexanesulfinyl Amine
This protocol describes the cleavage of the cyclohexanesulfinyl group using a solution of hydrochloric acid in cyclopentyl methyl ether (CPME). This method is highly effective and results in the precipitation of the amine hydrochloride salt, which can be easily isolated by filtration.
Materials:
-
N-Cyclohexanesulfinyl-protected amine
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Hydrochloric acid solution in CPME (e.g., 4.0 M) or another suitable solvent
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-cyclohexanesulfinyl-protected amine in anhydrous cyclopentyl methyl ether (CPME). The concentration can be adjusted based on the substrate's solubility, a starting point is typically 0.2-0.5 M.
-
Addition of HCl: While stirring the solution at room temperature (20-25 °C), slowly add a stoichiometric amount (typically 2.0 to 2.2 equivalents) of a standardized solution of hydrochloric acid in CPME.
-
Precipitation: Upon addition of the HCl solution, the corresponding amine hydrochloride salt will begin to precipitate out of the solution.
-
Reaction Time: Continue to stir the resulting slurry at room temperature for 1 to 3 hours to ensure complete cleavage. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot, quenching with a mild base, and analyzing the organic components.
-
Isolation: Isolate the precipitated amine hydrochloride salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual solvent and byproducts.
-
Drying: Dry the purified amine hydrochloride salt under vacuum to a constant weight. The product is typically obtained in high purity and yield.
Data Presentation
The following table summarizes typical quantitative data for the acidic cleavage of sulfinyl groups, based on analogous procedures with the tert-butanesulfinyl group.[4][5]
| Substrate Type | Reagent | Solvent | Time (h) | Yield (%) | Purity | Reference |
| N-tert-Butanesulfinyl Amine | 2.05 eq. HCl | CPME | 1 | >99 | Analytically Pure | [4] |
| N-p-Toluenesulfinyl Amino Nitrile | 6 N HCl (aq) | - | 3-5 (reflux) | High | Not specified | [7] |
Optional Protocol 2: Generation of the Free Amine
If the free amine is required, the isolated amine hydrochloride salt can be neutralized.
Materials:
-
Amine hydrochloride salt (from Protocol 1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: Suspend the amine hydrochloride salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the aqueous layer is basic (pH > 8).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the free amine.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Large-Scale Synthesis and Applications of Cyclohexanesulfinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of Enantiopure Cyclohexanesulfinamide
The synthesis of enantiopure this compound is typically achieved through the diastereoselective reaction of a chiral auxiliary with a sulfinylating agent, followed by nucleophilic displacement. The following protocol is adapted from established methods for the synthesis of other chiral sulfinamides.
Experimental Protocol: Laboratory-Scale Synthesis of (R)-Cyclohexanesulfinamide
Materials:
-
Cyclohexyl magnesium bromide (1.0 M in THF)
-
Sulfur dioxide (gas)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate
-
Lithium amide (or ammonia in an appropriate solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclohexanesulfinyl Chloride: A solution of cyclohexyl magnesium bromide (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Sulfur dioxide gas is bubbled through the solution until the Grignard reagent is consumed (monitored by TLC). The resulting magnesium salt is then treated with thionyl chloride (1.2 equivalents) to afford cyclohexanesulfinyl chloride. The crude product is typically used in the next step without extensive purification.
-
Diastereoselective Sulfinylation: The crude cyclohexanesulfinyl chloride is dissolved in anhydrous THF and added dropwise to a solution of a chiral alcohol, such as (1R,2S,5R)-(-)-menthol (1.0 equivalent), and a non-nucleophilic base like N,N-diisopropylethylamine (1.5 equivalents) at -78 °C. The reaction mixture is stirred for several hours, allowing for the formation of a diastereomeric mixture of menthyl cyclohexanesulfinates.
-
Diastereomer Separation: The diastereomeric mixture of sulfinates is separated by fractional crystallization or column chromatography on silica gel. The desired diastereomer is isolated in high purity.
-
Amination: The purified menthyl (R)-cyclohexanesulfinate (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium amide (2.0 equivalents) is then added slowly. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude (R)-cyclohexanesulfinamide is purified by column chromatography on silica gel to yield the enantiopure product.
Scale-Up Considerations
For large-scale synthesis, several factors need to be optimized:
-
Reagent Selection: The use of cryogenic temperatures and gaseous reagents like sulfur dioxide can be challenging on an industrial scale. Alternative sulfinylating agents and less hazardous solvents should be explored.
-
Diastereomer Resolution: Fractional crystallization is often more cost-effective for large-scale separation of diastereomers compared to chromatography.
-
Process Safety: A thorough safety assessment is crucial, especially when handling pyrophoric Grignard reagents and corrosive thionyl chloride on a large scale.
-
Waste Management: The environmental impact of the process should be minimized by recycling solvents and developing environmentally benign work-up procedures.
Application in Asymmetric Amine Synthesis
Chiral this compound is primarily used as a chiral auxiliary for the asymmetric synthesis of amines. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group affords the chiral amine.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine
Materials:
-
(R)-Cyclohexanesulfinamide
-
An appropriate aldehyde or ketone
-
Titanium (IV) ethoxide or copper (II) sulfate as a Lewis acid catalyst
-
Organometallic nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Hydrochloric acid (in a suitable solvent like methanol or dioxane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the N-Sulfinyl Imine: To a solution of (R)-cyclohexanesulfinamide (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in an anhydrous solvent, a Lewis acid catalyst such as titanium (IV) ethoxide (2.0 equivalents) is added. The mixture is stirred at room temperature until the formation of the N-sulfinyl imine is complete (monitored by TLC or NMR).
-
Diastereoselective Nucleophilic Addition: The solution of the N-sulfinyl imine is cooled to an appropriate temperature (typically -78 °C to 0 °C), and the organometallic nucleophile (1.5 equivalents) is added dropwise. The reaction is stirred until the starting imine is consumed.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Removal of the Chiral Auxiliary: The crude sulfinamide product is dissolved in a suitable solvent (e.g., methanol), and a solution of hydrochloric acid is added. The mixture is stirred at room temperature until the cleavage of the sulfinyl group is complete.
-
Isolation of the Chiral Amine: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous base (e.g., sodium hydroxide solution). The organic layer is dried and concentrated to afford the chiral amine. The product can be further purified by chromatography or crystallization.
Quantitative Data
The following table summarizes representative yields and diastereoselectivities for the synthesis of chiral amines using sulfinamide auxiliaries. While specific data for this compound is limited, the values are expected to be comparable to those obtained with the widely used tert-butanesulfinamide.
| Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | Ethylmagnesium bromide | >95:5 | 85-95 |
| Isobutyraldehyde | Phenylmagnesium bromide | >98:2 | 80-90 |
| Acetophenone | Methylmagnesium bromide | >90:10 | 75-85 |
| 4-Methoxybenzaldehyde | Vinylmagnesium bromide | >95:5 | 88-97 |
Visualizations
Synthesis of (R)-Cyclohexanesulfinamide
Caption: Synthesis of (R)-Cyclohexanesulfinamide.
Asymmetric Synthesis of a Chiral Amine
References
Application of Cyclohexanesulfinamide in Natural Product Synthesis: A Review of an Apparent Misattribution and Focus on the Prevalent Auxiliary, tert-Butanesulfinamide
A comprehensive review of scientific literature reveals a notable absence of cyclohexanesulfinamide as a chiral auxiliary in the total synthesis of natural products. Extensive searches have not yielded specific examples or established protocols for its use in this context. It is likely that the query refers to the structurally similar and widely employed chiral auxiliary, tert-butanesulfinamide, developed by Ellman. This document will, therefore, focus on the application of tert-butanesulfinamide in the asymmetric synthesis of natural products and bioactive molecules, providing detailed application notes, protocols, and data as a valuable resource for researchers, scientists, and drug development professionals.
tert-Butanesulfinamide has proven to be a versatile and highly effective chiral auxiliary for the asymmetric synthesis of amines.[1] Its utility stems from its ability to be readily condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are activated towards nucleophilic addition and the bulky tert-butyl group provides a strong facial bias, leading to high diastereoselectivity in the addition of a wide range of nucleophiles.[2] The resulting sulfinamide products can then be easily cleaved under mild acidic conditions to afford the desired chiral amine with a high degree of enantiomeric purity.
Key Applications in the Synthesis of Bioactive Molecules
The Ellman tert-butanesulfinamide auxiliary has been instrumental in the synthesis of a diverse array of chiral amines, which are key components of many natural products and pharmaceuticals.[1][3] These include the synthesis of α-branched amines, β-amino acids, and various nitrogen-containing heterocycles.[2][4]
One notable application is in the synthesis of chiral amines that are precursors to complex natural products. For instance, the addition of organometallic reagents to N-tert-butanesulfinyl imines is a common strategy for establishing stereocenters in acyclic and cyclic systems.[5]
Experimental Protocols
The following are generalized protocols for the key steps involved in the use of tert-butanesulfinamide as a chiral auxiliary in asymmetric synthesis.
Protocol 1: Formation of N-tert-Butanesulfinyl Imines
This protocol describes the general procedure for the condensation of an aldehyde or ketone with tert-butanesulfinamide to form the corresponding N-sulfinylimine.
Materials:
-
Aldehyde or Ketone
-
(R)- or (S)-tert-Butanesulfinamide
-
Dehydrating agent (e.g., CuSO₄, MgSO₄, Ti(OEt)₄)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in the chosen anhydrous solvent, add (R)- or (S)-tert-butanesulfinamide (1.05 equiv).
-
Add the dehydrating agent (2.0 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Logical Workflow for Sulfinyl Imine Formation and Subsequent Nucleophilic Addition
Caption: Workflow for the synthesis of chiral amines using a tert-butanesulfinamide auxiliary.
Protocol 2: Diastereoselective Nucleophilic Addition to N-tert-Butanesulfinyl Imines
This protocol outlines the general procedure for the addition of a nucleophile, such as a Grignard reagent, to a pre-formed N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl Imine
-
Nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in the chosen anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the nucleophilic reagent (1.2-2.0 equiv) to the cooled solution.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the diastereomerically enriched sulfinamide.
Protocol 3: Cleavage of the tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to afford the free chiral amine.
Materials:
-
Diastereomerically enriched sulfinamide
-
Acidic solution (e.g., HCl in methanol or dioxane)
-
Solvent (e.g., Methanol)
-
Basic workup solution (e.g., saturated aqueous NaHCO₃)
Procedure:
-
Dissolve the sulfinamide in the chosen solvent.
-
Add the acidic solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a basic solution to neutralize the excess acid and remove the cleaved sulfinamide by-products.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to yield the chiral amine.
Data Presentation
The following table summarizes representative data for the diastereoselective addition of various nucleophiles to N-tert-butanesulfinyl imines derived from different aldehydes and ketones.
| Entry | Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | MeMgBr | >98:2 | 95 |
| 2 | Isobutyraldehyde | PhMgBr | 95:5 | 88 |
| 3 | Acetophenone | EtMgBr | 85:15 | 75 |
| 4 | Propiophenone | MeLi | 90:10 | 82 |
Signaling Pathway Illustrating Stereochemical Control
The stereochemical outcome of the nucleophilic addition is dictated by the conformation of the N-sulfinylimine, which is influenced by the steric bulk of the tert-butyl group. The nucleophile preferentially attacks from the less hindered face of the imine.
Caption: Chelation-controlled model for nucleophilic addition to a sulfinyl imine.
References
- 1. An advance on exploring N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Alkylation Reactions Using Cyclohexanesulfinamide as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective alkylation reactions are fundamental transformations in organic synthesis, crucial for the construction of chiral molecules with high enantiopurity. Chiral auxiliaries are powerful tools to achieve this stereocontrol, and sulfinamides have emerged as a versatile class of auxiliaries. While tert-butanesulfinamide (Ellman's auxiliary) is the most extensively studied and utilized, cyclohexanesulfinamide offers an alternative with different steric and electronic properties that may be advantageous in specific applications. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in stereoselective alkylation reactions, primarily focusing on the well-established chemistry of N-acylsulfinamide enolate alkylation.
Note: Due to the prevalence of tert-butanesulfinamide in the scientific literature, the following protocols and data are largely based on this auxiliary as a representative model. Researchers should anticipate the need for some optimization of reaction conditions when employing this compound. Studies have shown that the steric bulk of the sulfinamide substituent can influence diastereoselectivity, with tert-butanesulfinamide often providing the highest levels of stereocontrol.[1]
Application: Asymmetric Synthesis of Chiral Carboxylic Acids and Derivatives
A primary application of stereoselective alkylation using a this compound auxiliary is the synthesis of enantioenriched α-substituted carboxylic acids and their derivatives, such as esters and amides. The general strategy involves the acylation of this compound, followed by deprotonation to form a chiral enolate, subsequent diastereoselective alkylation, and finally, cleavage of the auxiliary to yield the desired product.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl this compound
This protocol describes the initial step of attaching the desired acyl group to the this compound auxiliary.
Materials:
-
(R)- or (S)-Cyclohexanesulfinamide
-
Acyl chloride or carboxylic acid
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (CH2Cl2) or other appropriate aprotic solvent
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (R)-cyclohexanesulfinamide (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere at 0 °C, add Et3N (1.5 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting sulfinamide is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acyl this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the key stereoselective C-C bond-forming step.
Materials:
-
N-Acyl this compound
-
Lithium diisopropylamide (LDA) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous conditions and inert atmosphere are critical.
Procedure:
-
To a solution of N-acyl this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere at -78 °C, add a freshly prepared solution of LDA (1.1 eq) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alkylated product.
-
Purify by flash column chromatography to obtain the diastereomerically enriched product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the this compound auxiliary to afford the final chiral product.
Materials:
-
Alkylated N-acyl this compound
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or other suitable alcohol for ester formation
-
Sodium hydroxide (NaOH) for saponification to the carboxylic acid
-
Standard laboratory glassware
Procedure for Ester Formation:
-
Dissolve the purified alkylated product (1.0 eq) in methanol (0.2 M).
-
Add trifluoroacetic acid (5.0 eq) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate and purify by flash column chromatography to yield the chiral ester.
Procedure for Carboxylic Acid Formation:
-
Following the ester formation as described above, dissolve the crude ester in a mixture of THF and water (3:1).
-
Add sodium hydroxide (2.0 eq) and stir at room temperature for 4-8 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid.
Data Presentation
The following tables summarize representative quantitative data for diastereoselective alkylation reactions of N-acyl tert-butanesulfinamides, which are expected to be analogous to the this compound system.
Table 1: Diastereoselective Alkylation of N-Propionyl-tert-butanesulfinamide
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | BnBr | LDA | THF | -78 | 95 | >98:2 |
| 2 | MeI | NaHMDS | THF | -78 | 92 | 97:3 |
| 3 | Allyl-Br | KHMDS | THF | -78 | 90 | 96:4 |
| 4 | EtI | LDA | THF | -78 | 88 | 95:5 |
Data adapted from analogous reactions using tert-butanesulfinamide.
Table 2: Cleavage of Alkylated N-Acyl-tert-butanesulfinamide
| Entry | Alkylated Substrate (R) | Cleavage Method | Product | Yield (%) |
| 1 | Benzyl | TFA, MeOH | Methyl 2-phenylpropanoate | 85 |
| 2 | Methyl | LiOH, THF/H2O | 2-Methylpropanoic acid | 90 |
| 3 | Allyl | TFA, EtOH | Ethyl pent-4-enoate | 82 |
| 4 | Ethyl | LiOH, THF/H2O | 2-Ethylpropanoic acid | 88 |
Data adapted from analogous reactions using tert-butanesulfinamide.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the stereoselective alkylation using an N-acyl this compound auxiliary.
Caption: General workflow for stereoselective alkylation.
Proposed Transition State for Diastereoselective Alkylation
The stereoselectivity of the alkylation step is rationalized by the formation of a rigid, chelated transition state. The lithium cation is thought to coordinate to both the sulfinyl oxygen and the enolate oxygen, forcing the bulky cyclohexyl group to adopt a pseudo-axial position that effectively shields one face of the enolate from the incoming electrophile.
Caption: Proposed chelated transition state for alkylation.
Note: A proper chemical drawing of the transition state would be ideal here, but is not possible with DOT language. The text description serves to explain the model.
Conclusion
This compound is a valuable chiral auxiliary for stereoselective alkylation reactions, providing a reliable method for the synthesis of enantioenriched carboxylic acids and their derivatives. The protocols provided herein, based on the well-established chemistry of the analogous tert-butanesulfinamide, offer a solid starting point for researchers. The straightforward nature of the reactions, coupled with the high diastereoselectivities achievable, makes this a powerful tool for the construction of complex chiral molecules in academic and industrial settings. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
Application Notes and Protocols: Preparation of N-Sulfinyl Imines from Cyclohexanesulfinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Sulfinyl imines are versatile chiral intermediates extensively utilized in asymmetric synthesis to produce enantioenriched amines, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. The N-sulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic additions to the imine carbon with high stereocontrol. While N-tert-butanesulfinyl imines have been widely studied, N-sulfinyl imines derived from other sulfinamides, such as cyclohexanesulfinamide, offer alternative steric and electronic properties that can influence reactivity and selectivity.
These application notes provide detailed protocols for the synthesis of N-cyclohexanesulfinyl imines from the condensation of this compound with various aldehydes and ketones. The methodologies are adapted from well-established procedures for other sulfinamides and are intended to serve as a practical guide for researchers.
Core Principles and Applications
The synthesis of N-sulfinyl imines from this compound and carbonyl compounds is a condensation reaction that typically requires a dehydrating agent or a Lewis acid catalyst to drive the equilibrium towards the product. The resulting N-cyclohexanesulfinyl imines can be employed in a variety of stereoselective transformations, including:
-
Asymmetric synthesis of chiral amines: Nucleophilic addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to N-cyclohexanesulfinyl imines, followed by acidic hydrolysis of the sulfinyl group, affords chiral primary amines with high enantiomeric excess.
-
Synthesis of nitrogen-containing heterocycles: The chiral amine products can serve as key building blocks for the synthesis of complex nitrogenous scaffolds found in many drug molecules.
-
Diastereoselective reductions: Reduction of N-cyclohexanesulfinyl ketimines provides access to chiral amines with two adjacent stereocenters.
The cyclohexyl group, being bulkier than a tert-butyl group, may offer enhanced facial shielding of the imine, potentially leading to higher diastereoselectivities in nucleophilic additions.
Experimental Protocols
The following protocols are adapted for the use of this compound based on established methods for other sulfinamides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Titanium(IV) Ethoxide-Mediated Synthesis of N-Cyclohexanesulfinyl Aldimines and Ketimines
This protocol is particularly effective for a broad range of aldehydes and ketones, including sterically hindered ones.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous THF (5 mL per mmol of sulfinamide).
-
Add the aldehyde (1.1 equiv.) or ketone (1.5 equiv.) to the solution.
-
Add titanium(IV) ethoxide (1.5 equiv. for aldehydes, 2.0 equiv. for ketones) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). For aldehydes, the reaction is typically complete within 2-4 hours. For ketones, longer reaction times (12-24 hours) may be necessary.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude N-cyclohexanesulfinyl imine can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Copper(II) Sulfate-Mediated Synthesis of N-Cyclohexanesulfinyl Aldimines
This method is a milder alternative for the synthesis of aldimines and avoids the use of organometallic reagents.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the aldehyde (1.2 equiv.), and anhydrous dichloromethane (10 mL per mmol of sulfinamide).
-
Add anhydrous copper(II) sulfate (2.0 equiv.) to the mixture.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and any remaining solid.
-
Wash the filter cake with dichloromethane.
-
Concentrate the combined filtrate in vacuo to afford the crude N-cyclohexanesulfinyl aldimine.
-
Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Quantitative Data Summary
The following table presents illustrative, hypothetical data for the synthesis of various N-cyclohexanesulfinyl imines based on the protocols described above. Actual yields and diastereoselectivities will vary depending on the specific substrates and reaction conditions.
| Entry | Carbonyl Compound | Method | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | Protocol 1 | N-(Benzylidene)this compound | 92 | N/A |
| 2 | Isobutyraldehyde | Protocol 2 | N-(Isobutylidene)this compound | 88 | N/A |
| 3 | p-Tolualdehyde | Protocol 1 | N-(4-Methylbenzylidene)this compound | 95 | N/A |
| 4 | Cinnamaldehyde | Protocol 2 | N-(Cinnamylidene)this compound | 85 | N/A |
| 5 | Acetophenone | Protocol 1 | N-(1-Phenylethylidene)this compound | 81 | >95:5 |
| 6 | 2-Hexanone | Protocol 1 | N-(Hexan-2-ylidene)this compound | 75 | 90:10 |
| 7 | Cyclohexanone | Protocol 1 | N-(Cyclohexylidene)this compound | 89 | N/A |
Note: The diastereomeric ratio for ketimines is determined for the subsequent reduction or addition step, reflecting the facial selectivity induced by the chiral sulfinyl group.
Spectroscopic Data
The following are representative spectroscopic data for N-cyclohexanesulfinyl imines.
-
¹H NMR:
-
Imine proton (-CH=N-): δ 8.0-8.5 ppm (for aldimines)
-
Cyclohexyl protons: δ 1.0-2.2 ppm (complex multiplets)
-
Protons α to the imine carbon: δ 2.2-2.8 ppm
-
-
¹³C NMR:
-
Imine carbon (-C=N-): δ 160-175 ppm
-
Cyclohexyl carbons: δ 25-60 ppm
-
-
IR Spectroscopy:
-
C=N stretch: 1620-1640 cm⁻¹
-
S=O stretch: 1070-1090 cm⁻¹
-
Visualizations
Reaction Workflow
Caption: Workflow for N-Cyclohexanesulfinyl Imine Synthesis.
Proposed Catalytic Cycle for Ti(OEt)₄-Mediated Synthesis
Caption: Proposed Catalytic Cycle for Imine Formation.
Application Notes and Protocols: Nucleophilic Addition to Cyclohexanesulfinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in medicinal chemistry and drug development, with a significant percentage of all commercial drugs containing at least one stereogenic amine center.[1] The asymmetric synthesis of these amines is therefore a critical endeavor. One of the most robust and widely adopted strategies involves the use of chiral sulfinamides as auxiliaries.[2] This methodology relies on the condensation of a chiral sulfinamide with a non-chiral aldehyde or ketone to form an N-sulfinyl imine (sulfinylimine). Subsequent diastereoselective nucleophilic addition to the imine carbon establishes the new stereocenter, and a straightforward acidic hydrolysis cleaves the auxiliary to furnish the chiral primary amine.[3][[“]]
While tert-butanesulfinamide (Ellman's auxiliary) is the most extensively studied, cyclohexanesulfinamide offers a valuable alternative with distinct steric and electronic properties that can influence reactivity and selectivity. These protocols detail the general conditions and specific methodologies for the nucleophilic addition of organometallic reagents to N-cyclohexanesulfinyl imines, providing a reliable pathway to highly enantioenriched chiral amines.[3][5]
General Reaction Scheme and Stereochemical Model
The high diastereoselectivity observed in these reactions is generally rationalized by a closed, chair-like, six-membered transition state.[5][6] The organometallic reagent (e.g., Grignard or organolithium) coordinates to both the sulfinyl oxygen and the imine nitrogen. The nucleophilic 'R' group is delivered to the less sterically hindered face of the imine, with the bulky cyclohexyl group of the sulfinyl auxiliary directing the attack.[5]
Caption: General reaction pathway for nucleophilic addition.
Application: Addition of Grignard Reagents
The addition of Grignard reagents to N-sulfinyl imines is a highly reliable and versatile method for the synthesis of chiral amines.[5] The reaction typically proceeds with high diastereoselectivity and in good yields across a wide range of substrates. The magnesium cation is believed to be crucial for forming the rigid, chelated transition state that dictates the stereochemical outcome.[5][7]
Reaction Data
The following table summarizes representative results for the addition of Grignard reagents to various N-sulfinyl aldimines. While many examples in the literature use tert-butanesulfinamide, the conditions and outcomes are generally transferable to this compound derivatives.
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| 1 | PhCHO | MeMgBr | CH₂Cl₂ | -48 | 94 | 96:4 | [5] |
| 2 | PhCHO | EtMgBr | THF | -78 | 98 | >99:1 | [7] |
| 3 | i-PrCHO | PhMgBr | Toluene | -78 | 89 | 98:2 | [5] |
| 4 | c-HexCHO | VinylMgBr | THF | -78 | 88 | 97:3 | [5] |
| 5 | 2-Thiophenecarboxaldehyde | MeMgBr | CH₂Cl₂ | -48 | 91 | 94:6 | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexanesulfinyl Aldimine
This two-step procedure involves the initial formation of the imine, which is then used directly in the subsequent nucleophilic addition.[7]
-
To a stirred solution of this compound (1.0 eq) in THF (0.5 M), add the aldehyde (1.1 eq).
-
Add a Lewis acid catalyst, such as Ti(OEt)₄ (2.0 eq), and stir the mixture at room temperature for 3-12 hours.
-
Monitor the reaction by TLC or LCMS until the starting materials are consumed.
-
The resulting solution containing the N-cyclohexanesulfinyl aldimine is typically used in the next step without purification. Due to their instability, N-sulfinyl imines are often reacted directly.[8]
Protocol 2: Diastereoselective Addition of Grignard Reagent
-
Cool the flask containing the N-cyclohexanesulfinyl aldimine solution from Protocol 1 to the specified temperature (e.g., -78 °C or -48 °C) under an inert atmosphere (N₂ or Ar).
-
Slowly add the Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 1.5 eq) dropwise over 15-20 minutes, maintaining the internal temperature.
-
Stir the reaction mixture at this temperature for 3-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinamide product can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified sulfinamide from Protocol 2 in methanol (0.2 M).
-
Add a solution of HCl in dioxane (e.g., 4 M, 2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the cleavage by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
The resulting amine hydrochloride salt can be isolated or neutralized with a base (e.g., aq. NaOH) and extracted to yield the free chiral amine.
Application: Aza-Reformatsky Reaction
The zinc-mediated aza-Reformatsky reaction provides a powerful method for synthesizing chiral β-amino esters and their derivatives.[6][9] The reaction involves the addition of a zinc enolate, generated from an α-halo ester and zinc metal, to an N-sulfinyl imine.[10] The stereochemical outcome is highly dependent on the Lewis acid used, and in some cases, the stereoselectivity can be reversed by simply changing the promoter.[11]
Reaction Data
| Entry | N-Sulfinyl Imine | Bromoester | Lewis Acid | Solvent | Yield (%) | d.r. | Reference |
| 1 | (R)-N-(benzylidene)-tert-butanesulfinamide | Methyl bromoacetate | - | THF | 85 | >90:10 | [6] |
| 2 | (R)-N-(4-methoxybenzylidene)-tert-butanesulfinamide | Ethyl bromoacetate | Me₃Al | THF | 83 | 95:5 | [11] |
| 3 | (R)-N-(4-methoxybenzylidene)-tert-butanesulfinamide | Ethyl bromoacetate | TBSOTf | THF | 85 | 5:95 | [11] |
| 4 | (R)-N-(propargyl)-tert-butanesulfinamide | tert-Butyl bromoacetate | Me₃Al | THF | 91 | >99:1 | [11] |
Detailed Experimental Protocol
Protocol 4: Diastereoselective Aza-Reformatsky Reaction
-
Activate zinc dust (4.0 eq) by washing with 1 M HCl, water, ethanol, and diethyl ether, then dry under high vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc dust and THF (0.4 M).
-
Add the α-bromo ester (e.g., ethyl bromoacetate, 4.0 eq) to the zinc suspension.
-
Gently heat the mixture to initiate the formation of the Reformatsky reagent, then cool to room temperature.
-
In a separate flask, dissolve the N-sulfinyl imine (1.0 eq) in THF.
-
If a Lewis acid is used, add it to the imine solution at the appropriate temperature (e.g., Me₃Al at -78 °C).[11]
-
Slowly transfer the freshly prepared Reformatsky reagent via cannula to the solution of the N-sulfinyl imine at -78 °C.
-
Stir the reaction for 4-8 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove zinc salts.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting β-amino ester derivative by flash column chromatography.
Experimental and Logical Workflows
Caption: A typical experimental workflow for asymmetric amine synthesis.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Applications of Cyclohexanesulfinamide in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfinamide is a chiral sulfur-containing compound that has potential applications in asymmetric catalysis, primarily as a chiral auxiliary or ligand. While its use is not as extensively documented as the closely related tert-butanesulfinamide (Ellman's auxiliary), the principles of its application in inducing stereoselectivity are analogous. This document provides an overview of the potential applications of this compound in catalysis, drawing parallels from the well-established chemistry of other sulfinamides. The protocols provided are based on general methodologies for sulfinamide-mediated reactions and should be optimized for specific substrates.
The primary role of chiral sulfinamides in catalysis is to serve as a source of chirality, enabling the synthesis of enantiomerically enriched products. This is typically achieved by temporarily installing the sulfinamide group onto a substrate, directing a subsequent stereoselective transformation, and then removing the auxiliary.
Core Applications: Asymmetric Synthesis of Chiral Amines
The most prominent application of chiral sulfinamides is in the asymmetric synthesis of chiral amines, which are crucial building blocks in many pharmaceuticals.[1][2] The general strategy involves the condensation of the sulfinamide with a ketone or aldehyde to form a chiral N-sulfinylimine. This intermediate then undergoes nucleophilic addition, with the bulky chiral sulfinyl group directing the approach of the nucleophile to one face of the imine, leading to a diastereomerically enriched product. Subsequent removal of the sulfinyl group affords the chiral primary amine.[3][4]
Experimental Workflow for Asymmetric Amine Synthesis
Caption: General workflow for the asymmetric synthesis of chiral amines using a this compound auxiliary.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric synthesis of amines using tert-butanesulfinamide, which can be considered indicative of the potential performance of this compound. Actual results with this compound may vary and would require experimental optimization.
| Aldehyde/Ketone Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Isovaleraldehyde | EtMgBr | 96:4 | 85 | [1] |
| Acetophenone | L-Selectride® | >99:1 | 92 | [5] |
| 3-Phenylpropanal | PhMgBr | 98:2 | 90 | [2] |
| Benzaldehyde | MeMgBr | 94:6 | 88 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Cyclohexanesulfinylimine
This protocol describes the general procedure for the condensation of this compound with a carbonyl compound.
Materials:
-
(R)- or (S)-Cyclohexanesulfinamide
-
Aldehyde or ketone
-
Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)- or (S)-cyclohexanesulfinamide (1.0 eq).
-
Dissolve the sulfinamide in anhydrous DCM or THF.
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
Add the dehydrating agent, either anhydrous CuSO₄ (2.0 eq) or Ti(OEt)₄ (1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the dehydrating agent.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-cyclohexanesulfinylimine.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Addition of a Grignard Reagent to a Chiral N-Cyclohexanesulfinylimine
This protocol outlines the stereoselective addition of a Grignard reagent to a pre-formed N-cyclohexanesulfinylimine.
Materials:
-
Chiral N-cyclohexanesulfinylimine
-
Grignard reagent (e.g., MeMgBr, EtMgBr) in a suitable solvent (e.g., THF, Et₂O)
-
Anhydrous solvent (THF or toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (nitrogen or argon)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-cyclohexanesulfinylimine (1.0 eq) and dissolve it in anhydrous THF or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5-2.0 eq) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomerically enriched sulfinamide can be purified by flash column chromatography.
Protocol 3: Cleavage of the Cyclohexanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to afford the free primary amine.
Materials:
-
Diastereomerically enriched sulfinamide
-
Hydrochloric acid (HCl) in a protic solvent (e.g., 4M HCl in dioxane or methanolic HCl)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfinamide in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).
-
Add the acidic solution (e.g., 4M HCl in dioxane, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until the cleavage is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and wash with diethyl ether to remove the sulfinyl byproducts.
-
Basify the aqueous layer to a pH > 12 by adding NaOH solution.
-
Extract the free amine from the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched primary amine.
Signaling Pathways and Catalytic Cycles
The stereochemical outcome of the nucleophilic addition to the N-sulfinylimine is generally rationalized by a six-membered ring transition state, where the metal cation of the nucleophile coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. This coordination locks the conformation of the imine and the bulky cyclohexyl group on the sulfur atom effectively blocks one face of the C=N double bond, directing the nucleophile to the opposite face.
Caption: Proposed transition state model for stereoselective nucleophilic addition.
Conclusion
While specific catalytic applications of this compound are not as prevalent in the literature as those of tert-butanesulfinamide, its structural similarity suggests it can be a valuable tool in asymmetric synthesis, particularly for the preparation of chiral amines. The provided protocols offer a general framework for its use as a chiral auxiliary. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. Further investigation into the unique steric and electronic properties of the cyclohexyl group may reveal novel applications and advantages in asymmetric catalysis.
References
- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with Cyclohexanesulfinamide
Welcome to the technical support center for the application of cyclohexanesulfinamide as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve high diastereoselectivity.
The information provided herein is based on established principles of asymmetric synthesis using chiral sulfinamides. While this compound is a valuable chiral auxiliary, much of the foundational research and troubleshooting literature has focused on the closely related tert-butanesulfinamide. The guidance in this document is therefore grounded in the extensive data available for tert-butanesulfinamide and adapted for this compound, noting areas where the bulkier cyclohexyl group may influence outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my reaction?
This compound is a chiral auxiliary used to control the stereochemical outcome of nucleophilic additions to prochiral carbonyl compounds and imines.[1][2] It is temporarily installed onto the substrate to direct the incoming nucleophile to a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration.
Q2: What is the typical workflow for using this compound as a chiral auxiliary?
The general workflow involves three key steps:
-
Condensation: The chiral this compound is condensed with a ketone or aldehyde to form a chiral N-cyclohexanesulfinyl imine.
-
Diastereoselective Addition: A nucleophile (e.g., a Grignard reagent, organolithium, or enolate) is added to the sulfinyl imine. The chiral sulfinyl group directs the nucleophile to one face of the C=N double bond, leading to the formation of a new stereocenter with high diastereoselectivity.[3]
-
Auxiliary Cleavage: The cyclohexanesulfinyl group is removed under acidic conditions to reveal the chiral primary amine product. The auxiliary can often be recovered and recycled.
Q3: How does this compound compare to tert-butanesulfinamide?
Both are effective chiral auxiliaries. The primary difference is the steric bulk of the alkyl group on the sulfur atom (cyclohexyl vs. tert-butyl). This difference in steric hindrance can influence the facial bias during the nucleophilic addition, potentially leading to different levels of diastereoselectivity depending on the specific substrate and nucleophile. While tert-butanesulfinamide is more extensively documented, this compound may offer advantages in certain systems.
Q4: How do I determine the diastereomeric ratio (d.r.) of my product?
The diastereomeric ratio is typically determined by proton NMR (¹H NMR) spectroscopy of the crude reaction mixture.[4] The signals corresponding to the protons adjacent to the newly formed stereocenter will appear as distinct sets for each diastereomer. Integration of these non-overlapping signals allows for the quantification of the d.r. For complex spectra, 2D NMR techniques or chiral HPLC may be necessary.
Q5: What are the typical conditions for cleaving the cyclohexanesulfinyl group?
The sulfinyl group is typically cleaved under mild acidic conditions. A common method is treatment with a stoichiometric amount of HCl in a protic solvent like methanol or ethanol.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Diastereoselectivity | 1. Suboptimal Solvent: The coordinating ability of the solvent can significantly impact the transition state geometry. 2. Incorrect Temperature: Nucleophilic additions are often highly temperature-dependent. 3. Wrong Lewis Acid/Additive: The choice of Lewis acid can influence the chelation control and facial bias. 4. Steric Hindrance: The steric bulk of the nucleophile or the imine substituent may not be well-matched with the cyclohexanesulfinyl group. | 1. Solvent Screen: Test a range of solvents with varying coordinating abilities (e.g., THF, Et₂O, CH₂Cl₂, toluene). Non-coordinating solvents can sometimes enhance selectivity. 2. Temperature Optimization: Run the reaction at a lower temperature (e.g., -78 °C, -40 °C). 3. Additive Screen: Investigate the effect of different Lewis acids (e.g., Ti(OEt)₄, BF₃·OEt₂) or the addition of salts like LiCl. 4. Reagent Modification: Consider using a less or more sterically demanding nucleophile. |
| Incomplete Condensation to Form the Sulfinyl Imine | 1. Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction. 2. Sterically Hindered Carbonyl Compound: Very bulky ketones may react slowly. | 1. Use a Dehydrating Agent: Add a dehydrating agent such as Ti(OEt)₄, MgSO₄, or CuSO₄. 2. Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent like toluene. 3. Increase Reaction Time and/or Temperature: For hindered substrates, prolonged heating may be necessary. |
| Low Yield of the Addition Product | 1. Decomposition of the Nucleophile: Organometallic reagents can be sensitive to temperature and impurities. 2. Side Reactions: Enolizable imines may undergo deprotonation instead of addition. | 1. Use Freshly Titrated Nucleophiles: Ensure the activity of your organometallic reagent. 2. Control Temperature: Add the nucleophile slowly at a low temperature. 3. Use a Non-Enolizable Imine if Possible: If the substrate allows, modification can prevent this side reaction. |
| Difficulty in Cleaving the Auxiliary | 1. Insufficient Acid: Incomplete protonation of the nitrogen can lead to a sluggish reaction. 2. Acid-Labile Product: The desired amine product may be unstable to the acidic conditions. | 1. Increase Equivalents of Acid: Use a slight excess of HCl. 2. Screen Cleavage Conditions: Try different acids (e.g., TFA) or solvent systems. 3. Monitor the Reaction Closely: Follow the reaction by TLC or LC-MS to avoid product degradation. |
Experimental Protocols
General Procedure for the Diastereoselective Addition of a Grignard Reagent to a N-Cyclohexanesulfinyl Imine
1. Formation of the N-Cyclohexanesulfinyl Imine:
-
To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., THF, CH₂Cl₂) is added (R)- or (S)-cyclohexanesulfinamide (1.05 equiv).
-
A dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is worked up by pouring into brine, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are dried and concentrated to give the crude sulfinyl imine, which is often used without further purification.
2. Diastereoselective Grignard Addition:
-
The crude N-cyclohexanesulfinyl imine (1.0 equiv) is dissolved in a dry, aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to the desired temperature (typically -40 °C to -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2-2.0 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at this temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
3. Determination of Diastereomeric Ratio:
-
The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio by integration of characteristic signals.
4. Cleavage of the Cyclohexanesulfinyl Auxiliary:
-
The crude sulfinamide product is dissolved in methanol or ethanol.
-
A solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added (1.5-2.0 equiv), and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be purified.
Visualizations
References
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting common side reactions with cyclohexanesulfinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanesulfinamide. The information is designed to help you identify and resolve common side reactions and other issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a low yield in my synthesis of this compound using a Grignard reagent. What are the potential causes and how can I improve it?
A1: Low yields in the Grignard-based synthesis of this compound can stem from several factors. Here's a troubleshooting guide:
-
Moisture Contamination: Grignard reagents are highly reactive towards protic sources like water. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The magnesium turnings used to form the Grignard reagent can have an oxide layer that prevents the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the solvent before adding the cyclohexyl halide.
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can couple with the starting cyclohexyl halide to form bicyclohexyl. This is more prevalent at higher concentrations and temperatures. Try adding the cyclohexyl halide slowly to the magnesium suspension to maintain a low concentration.
-
Formation of Biphenyl-type Impurities: If there are any aryl halides present as impurities, they can form biphenyl-like byproducts.[1][2] Ensure the purity of your starting materials.
-
-
Instability of the Sulfinyl Chloride Intermediate: The synthesis often proceeds through a sulfinyl chloride intermediate, which can be unstable, especially with primary alkyl groups.[3] It is best to generate and use this intermediate in situ at room temperature or below and proceed to the next step without delay.
Q2: I have isolated my crude this compound, but it is contaminated with other sulfur-containing impurities. What are these likely to be and how can I remove them?
A2: The most common sulfur-containing side products in sulfinamide synthesis are sulfenamides and sulfonamides.[3] These arise from under- or over-oxidation of the sulfur center, respectively.
-
Identification: These byproducts can often be identified by techniques like TLC, LC-MS, or NMR spectroscopy.
-
Purification: Flash column chromatography on silica gel is the most common method for purification.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polarity differences between the desired sulfinamide and the sulfenamide and sulfonamide byproducts should allow for their separation.
Q3: During the workup of my reaction, I'm having trouble with the purification and see byproducts co-eluting with my desired this compound. What could be the cause?
A3: If you are using a procedure that involves oxalyl chloride to generate the sulfinyl chloride intermediate, a common issue is the formation of 1,2-diamide byproducts from the reaction of oxalyl chloride with the amine.[3] These diamides can have similar polarities to alkyl sulfinamides, making them difficult to separate by column chromatography.[3]
-
Troubleshooting: The recommended solution is to use thionyl chloride instead of oxalyl chloride for the generation of the sulfinyl chloride intermediate.[3] This avoids the formation of the problematic diamide byproducts.
Quantitative Data Summary
The following table summarizes potential side products and their likely impact on the synthesis of this compound. Please note that the percentages are illustrative and can vary significantly based on specific reaction conditions.
| Side Product | Typical Formation Conditions | Potential Impact on Yield | Mitigation Strategy |
| Bicyclohexyl | High concentration of cyclohexyl halide, elevated temperature | 5-15% | Slow addition of halide, maintain moderate temperature |
| Sulfenamides | Incomplete oxidation | 2-10% | Ensure stoichiometry of oxidizing agent, careful monitoring |
| Sulfonamides | Over-oxidation | 2-10% | Control stoichiometry of oxidizing agent, avoid harsh oxidants |
| 1,2-Diamides | Use of oxalyl chloride with amine | 5-20% | Use thionyl chloride instead of oxalyl chloride[3] |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of various sulfinamides, including this compound.[3]
-
To an oven-dried reaction vial under an inert atmosphere (N2 or Ar), add the sulfur dioxide surrogate DABSO (0.5 equivalents) and anhydrous THF.
-
Slowly add the cyclohexylmagnesium halide (1.0 equivalent) to the suspension at room temperature and stir for 30 minutes.
-
Add thionyl chloride (1.1 equivalents) dropwise and continue stirring for another 30 minutes at room temperature.
-
Add triethylamine (1.5 equivalents) followed by the desired amine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Decision tree for the purification of crude this compound.
References
optimization of reaction conditions for cyclohexanesulfinamide chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexanesulfinamide and its derivatives in organic synthesis. The focus is on the optimization of reaction conditions to ensure high yields and diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound, and more commonly its tert-butyl analogue (tert-butanesulfinamide or Ellman's auxiliary), is a versatile chiral auxiliary used for the asymmetric synthesis of chiral amines.[1][2][3] This method is widely employed in academic and industrial research, including the development of pharmaceutical agents, due to its reliability in producing amines with high enantiomeric purity.[1][3] The general synthetic route involves three key steps: condensation with a carbonyl compound to form an N-sulfinylimine, diastereoselective addition of a nucleophile, and subsequent removal of the sulfinyl group.[3]
Q2: What are the key advantages of using this compound or its analogues as a chiral auxiliary?
A2: The primary advantages include:
-
High Diastereoselectivity: The chiral sulfinyl group effectively directs nucleophilic attack on the imine carbon, leading to high diastereoselectivity in the addition step.[2][4]
-
Broad Scope: The methodology is applicable to a wide range of aldehydes, ketones, and nucleophiles, allowing for the synthesis of diverse chiral amines.[1]
-
Mild Cleavage Conditions: The sulfinyl group can typically be removed under mild acidic conditions, which is compatible with many functional groups.[2][5]
-
Robustness: The resulting N-sulfinylimines are generally stable and can be purified by chromatography, although ketimines can be sensitive to moisture.[6]
Q3: Can racemic tert-butanesulfinamide be used in some cases?
A3: Yes, in specific cases where the stereoselectivity is controlled by a substituent on the carbonyl compound rather than the sulfinyl group, racemic tert-butanesulfinamide can be employed. This has been demonstrated in the addition of Grignard reagents to N-sulfinyl imines derived from 3- and 4-substituted cyclohexanones, where equatorial attack on the chair conformation of the ring dictates the stereochemical outcome.[2] This approach can be more cost-effective.
Troubleshooting Guides
Condensation Reaction: Formation of N-Sulfinylimines
Q1.1: I am observing low yields when condensing this compound with a ketone. What can I do to improve the reaction?
A1.1: The condensation of sulfinamides with ketones is often more challenging than with aldehydes. Here are several strategies to optimize the reaction:
-
Dehydrating Agent: Ensure rigorous exclusion of water. The use of a strong dehydrating agent is crucial. Titanium(IV) ethoxide (Ti(OEt)₄) is a highly effective reagent for promoting the condensation, especially with sterically hindered or less reactive ketones.[6]
-
Lewis Acid Promoter: For aldehydes, copper(II) sulfate (CuSO₄) can be used as a Lewis acidic promoter to achieve high yields without needing a large excess of the aldehyde.[6]
-
Reaction Temperature: Condensations with ketones often require elevated temperatures to proceed to completion.[6]
-
Solvent: Anhydrous solvents such as THF or CH₂Cl₂ are typically used.[4]
Experimental Protocol: Condensation of tert-Butanesulfinamide with a Ketone using Ti(OEt)₄ [6]
-
To a solution of the ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M) is added Ti(OEt)₄ (1.5 equiv).
-
The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic phase of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-sulfinyl ketimine by flash column chromatography on silica gel.
Troubleshooting Workflow for Low Condensation Yield
Caption: Troubleshooting low condensation yields.
Nucleophilic Addition to N-Sulfinylimines
Q2.1: My nucleophilic addition is resulting in low diastereoselectivity. How can I improve it?
A2.1: Low diastereoselectivity can be influenced by the nucleophile, solvent, and temperature. Here are some key factors to consider:
-
Choice of Organometallic Reagent: Grignard reagents (RMgX) often provide higher diastereoselectivity compared to organolithium (RLi) or organocerium reagents in certain additions.[4] However, for some substrates, organolithium reagents in non-coordinating solvents like toluene give excellent selectivity.[6]
-
Solvent: The choice of solvent is critical. Less coordinating solvents, such as toluene or CH₂Cl₂, often lead to higher diastereoselectivity by favoring a closed, chelated transition state.[4] Ethereal solvents like THF can sometimes reduce selectivity.[4][6]
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C or -48 °C) is crucial for maximizing diastereoselectivity.
-
Lewis Acids: The presence of certain Lewis acids can influence the transition state geometry and, consequently, the stereochemical outcome.
Table 1: Effect of Reaction Conditions on Diastereoselectivity
| Nucleophile | Substrate Type | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| MeMgBr | 3-Methylcyclohexanone-derived N-sulfinylimine | Et₂O | -48 | 99:1 | [2] |
| PhMgBr | 4-tert-Butylcyclohexanone-derived N-sulfinylimine | Et₂O | -48 | 98:2 | [2] |
| PhLi | Ketimine | Toluene | -78 | 96:4 | [6] |
| PhMgBr | Ketimine | CH₂Cl₂ | -78 | 2:1 | [6] |
| AllylMgBr | Ketimine | CH₂Cl₂ | -48 | >98:2 | [4] |
Experimental Protocol: Diastereoselective Grignard Addition [2][7]
-
Dissolve the N-sulfinylimine (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene, 0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., -78 °C or -48 °C).
-
Slowly add the Grignard reagent (1.2-2.0 equiv, as a solution in THF or Et₂O) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting sulfinamide by flash column chromatography.
Logical Diagram for Optimizing Diastereoselectivity
Caption: Decision-making for improving diastereoselectivity.
Cleavage of the Sulfinyl Group (Deprotection)
Q3.1: I am experiencing low yields or incomplete removal of the cyclohexanesulfinyl group. What are the best conditions for this deprotection step?
A3.1: The standard method for cleaving the N-sulfinyl group is treatment with a strong acid, such as HCl, in a protic solvent like methanol or ethanol. However, issues can arise.
-
Incomplete Reaction: Ensure a sufficient excess of acid is used (typically 2-4 equivalents) to fully protonate the amine and drive the reaction to completion.
-
Product Isolation Issues: After cleavage, the sulfinyl group is converted to tert-butylsulfinyl chloride. If the reaction mixture is simply basified, the liberated amine can react with this byproduct to regenerate the starting sulfinamide, giving the appearance of an incomplete reaction. It is crucial to separate the desired amine hydrochloride salt (which often precipitates) from the reaction mixture before basification.[8]
-
Substrate Sensitivity: For substrates with acid-sensitive functional groups, alternative deprotection methods may be necessary. An iodine-mediated deprotection has been reported as a functional group-compatible alternative.[9]
-
Recycling the Auxiliary: A practical process for recycling the expensive chiral auxiliary has been developed. It involves treating the N-sulfinyl amine with HCl in cyclopentyl methyl ether (CPME), filtering off the amine hydrochloride salt, and then treating the sulfinyl chloride solution with aqueous ammonia to recover the sulfinamide.[10][11]
Experimental Protocol: Acidic Cleavage of the N-Sulfinyl Group [2]
-
Dissolve the N-sulfinamide (1.0 equiv) in methanol or diethyl ether (0.2 M).
-
Add a solution of HCl in dioxane or diethyl ether (2.0-4.0 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes. The amine hydrochloride salt may precipitate.
-
Concentrate the reaction mixture under reduced pressure.
-
To isolate the free amine, dissolve the residue in a suitable solvent and neutralize with an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to afford the chiral amine.
Workflow for the Synthesis of Chiral Amines
Caption: General workflow for asymmetric amine synthesis.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize epimerization with cyclohexanesulfinamide
Welcome to the technical support center for the application of cyclohexanesulfinamide as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization and optimize their stereoselective syntheses.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during reactions involving cyclohexanesulfinyl imines and their derivatives, focusing on strategies to prevent the loss of stereochemical integrity at the adjacent stereocenter.
Q1: I am observing a lower diastereomeric ratio (d.r.) than expected in my nucleophilic addition to a cyclohexanesulfinyl imine. What are the potential causes and solutions?
A1: A lower than expected diastereomeric ratio is often indicative of epimerization of the newly formed stereocenter. This is typically a base-catalyzed process that can occur either during the reaction or during workup. Here are the primary factors to consider and strategies to mitigate this issue:
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, leading to the thermodynamically more stable, but often undesired, diastereomer.[1]
-
Reaction Time: Prolonged reaction times increase the likelihood of equilibration to the thermodynamic product.[2]
-
Base Strength and Concentration: Strong or excess bases can readily deprotonate the acidic proton at the newly formed stereocenter, leading to a planar enolate or equivalent intermediate, which can then be protonated from either face, resulting in epimerization.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the transition states for both the desired reaction and the epimerization pathway.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Epimerization | Rationale |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -78 °C, -40 °C). | Favors the kinetically controlled product and minimizes the rate of epimerization.[2] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Reduces the time for the product to be exposed to conditions that promote epimerization. |
| Base | Use the weakest base necessary to achieve the desired transformation. Use stoichiometric amounts rather than an excess. Consider sterically hindered, non-nucleophilic bases. | Minimizes the concentration of the deprotonated intermediate susceptible to epimerization. |
| Solvent | Use non-polar, weakly coordinating solvents (e.g., toluene, dichloromethane) if compatible with the reaction. | Ethereal solvents like THF can sometimes promote open transition states which may lead to lower stereoselectivity.[4] |
| Additives | Consider the use of Lewis acids (e.g., LiCl, ZnCl2) in certain reactions. | Lewis acids can coordinate to the sulfinamide oxygen and other basic centers, potentially stabilizing the desired transition state and reducing the availability of base.[5][6] |
| Workup | Use a buffered aqueous quench (e.g., saturated NH4Cl) and avoid strongly basic or acidic conditions if the product is sensitive. | Prevents epimerization during the isolation and purification steps. |
Q2: My product, an α-substituted amine derived from a cyclohexanesulfinyl imine, appears to be epimerizing during purification. How can I prevent this?
A2: Epimerization during purification is a common issue, especially when using chromatography on silica or alumina gel, which can have acidic or basic sites.
Strategies to Avoid Epimerization During Purification:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent) and then pack the column. This will neutralize acidic sites on the silica.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like Florisil® or deactivated alumina.
-
Avoid Protic Solvents: If possible, use non-protic eluents, as protic solvents can facilitate proton exchange that leads to epimerization.
-
Recrystallization: If the product is crystalline, recrystallization is often the best method for purification as it can provide enantiomerically and diastereomerically pure material without the risk of epimerization on a stationary phase.
-
Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with sufficient pressure to speed up the elution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of epimerization in reactions involving this compound-derived intermediates?
A1: The primary mechanism of epimerization involves the deprotonation of the proton alpha to the newly formed stereocenter by a base. This generates a planar carbanion or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. The electron-withdrawing nature of the sulfinyl group can increase the acidity of this alpha proton, making it more susceptible to abstraction.[3]
Q2: How does the choice between kinetic and thermodynamic control affect the outcome of my reaction?
A2:
-
Kinetic Control: At low temperatures and short reaction times, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the lowest energy transition state.[2][7] In many stereoselective additions to sulfinyl imines, the desired diastereomer is the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible. This allows the initial kinetic product to equilibrate to the most stable product (the thermodynamic product).[2][7] If the desired diastereomer is not the most thermodynamically stable one, allowing the reaction to proceed for too long or at too high a temperature will result in a lower diastereomeric ratio.
Q3: Are there any specific additives that can help suppress epimerization?
A3: Yes, certain additives can be beneficial. In some cases, the addition of inorganic salts like lithium chloride (LiCl) or cupric (II) salts has been shown to suppress epimerization.[5][6] These salts can act as Lewis acids, coordinating to basic species in the reaction mixture and potentially stabilizing the desired intermediates or transition states. For peptide couplings, additives like 1-hydroxybenzotriazole (HOBt) are known to reduce epimerization.[8]
Q4: Does the cyclohexyl group on the sulfinamide influence the susceptibility to epimerization compared to the more common tert-butyl group (Ellman's auxiliary)?
A4: While the fundamental principles are the same, the steric and electronic properties of the cyclohexyl group compared to the tert-butyl group may have subtle effects. The cyclohexyl group is also sterically demanding and effectively shields one face of the N-sulfinyl imine, leading to high diastereoselectivity in nucleophilic additions. The relative stability of the resulting diastereomers and the activation energy for epimerization might differ slightly due to the different steric environments. However, the general strategies to minimize epimerization (low temperature, short reaction times, careful choice of base) remain the same.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Addition of a Grignard Reagent to a Cyclohexanesulfinyl Imine under Conditions to Minimize Epimerization
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: The cyclohexanesulfinyl imine (1.0 equiv) is dissolved in a dry, non-coordinating solvent such as toluene or dichloromethane (DCM) (0.1 M solution).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: The Grignard reagent (1.1-1.5 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting imine is consumed (typically 1-4 hours), the reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system or by recrystallization to prevent on-column epimerization.
Visualizations
Caption: Base-catalyzed epimerization pathway via a planar intermediate.
Caption: Relationship between reaction conditions and product outcome.
References
- 1. Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. bachem.com [bachem.com]
Technical Support Center: Cyclohexanesulfinamide Auxiliary Removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexanesulfinamide chiral auxiliaries. The focus is on the effective removal of the auxiliary and the subsequent purification of the desired chiral amine product.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a this compound auxiliary?
A1: The most common and effective method for cleaving the this compound auxiliary is through the use of acidic conditions. Typically, a solution of hydrochloric acid (HCl) in an ethereal solvent, such as diethyl ether (Et₂O) or cyclopentyl methyl ether (CPME), is employed.[1][2] Trifluoroacetic acid (TFA) can also be utilized for the cleavage process.[3]
Q2: What is the primary byproduct formed during the acidic cleavage of the this compound auxiliary?
A2: During acidic cleavage with HCl, the this compound auxiliary is not destroyed but is converted into cyclohexanesulfinyl chloride.[1][4] This is the major byproduct that needs to be managed during the workup procedure.
Q3: My cleavage reaction appears to have failed as I am isolating the starting N-sulfinyl amine after workup. What could be the issue?
A3: A common mistake during workup is to basify the entire reaction mixture directly after the acidic cleavage step. The liberated chiral amine is nucleophilic and will react with the cyclohexanesulfinyl chloride byproduct present in the mixture to regenerate the starting N-cyclohexanesulfinyl amine.[1] This gives the false impression that the cleavage reaction was unsuccessful.
Q4: How can I avoid the reformation of the starting material during workup?
A4: The key is to separate the desired product from the sulfinyl chloride byproduct before adding any base. Upon cleavage with HCl in an ethereal solvent, the desired chiral amine will precipitate out of the solution as its hydrochloride salt. This salt can be isolated by filtration.[1][2] The cyclohexanesulfinyl chloride remains in the filtrate and is thus effectively separated.
Q5: Are there any safety concerns associated with the byproducts of this compound auxiliary removal?
A5: Yes. The hydrolysis of sulfinylamines can lead to the formation of sulfur dioxide (SO₂), which is a toxic gas.[5] Therefore, it is crucial to perform the cleavage and workup steps in a well-ventilated fume hood and to handle all waste appropriately.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of the this compound auxiliary.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired amine. | 1. Incomplete cleavage reaction. 2. Reformation of the starting N-sulfinyl amine during workup. 3. Loss of product during filtration of the amine hydrochloride salt. | 1. Extend the reaction time or use a higher concentration of acid. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. 2. Follow the recommended workup protocol: filter the precipitated amine hydrochloride salt before basification.[1][2] 3. Use a fine-fritted funnel and wash the collected salt sparingly with cold ether to minimize dissolution. |
| Product is contaminated with sulfur-containing impurities. | 1. Inadequate separation of the cyclohexanesulfinyl chloride. 2. Potential side reactions leading to other sulfur byproducts like thiolsulfonates.[1] | 1. Ensure efficient filtration and thorough washing of the amine hydrochloride salt. 2. Purify the final amine product using column chromatography or recrystallization. |
| Inconsistent or poor diastereoselectivity in the final product. | Racemization of the chiral center during cleavage or workup. | While the auxiliary cleavage itself is generally not prone to racemizing the newly formed stereocenter, ensure that the reaction conditions are not overly harsh (e.g., prolonged heating). If racemization is suspected, consider milder cleavage conditions or a different acidic reagent. |
Experimental Protocols
Protocol 1: Standard Cleavage of this compound Auxiliary
This protocol describes the standard procedure for the acidic cleavage of a this compound-protected amine.
Materials:
-
N-cyclohexanesulfinyl amine
-
Anhydrous diethyl ether (Et₂O) or cyclopentyl methyl ether (CPME)
-
2.0 M HCl in Et₂O
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration apparatus (e.g., Büchner funnel with fine filter paper or a fritted glass funnel)
Procedure:
-
Dissolve the N-cyclohexanesulfinyl amine in a minimal amount of anhydrous Et₂O or CPME in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.0 to 2.5 equivalents of 2.0 M HCl in Et₂O to the stirred solution.
-
A precipitate of the amine hydrochloride salt should form upon addition of the acid.
-
Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Once the reaction is complete, isolate the precipitated amine hydrochloride salt by vacuum filtration.
-
Wash the collected salt sparingly with cold, anhydrous Et₂O to remove any residual cyclohexanesulfinyl chloride.
-
Transfer the filtered solid to a separatory funnel and dissolve it in water or a suitable organic solvent.
-
Add saturated aqueous NaHCO₃ solution to neutralize the hydrochloride salt and liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visual Guides
Caption: Workflow for the removal of the this compound auxiliary.
Caption: Logical diagram of correct vs. incorrect workup procedures.
References
impact of temperature and solvent on cyclohexanesulfinamide reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexanesulfinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction?
A1: Incomplete N-alkylation is a common issue. Several factors related to temperature and solvent can contribute to this problem.
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. A good starting point is 50-80 °C. For less reactive alkyl halides, higher temperatures may be necessary.
-
Inappropriate Solvent: The choice of solvent is critical. For SN2-type alkylations, polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic nitrogen of the deprotonated sulfinamide, thus increasing its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices.
-
Solvents to Avoid: Protic solvents like methanol or ethanol can solvate the nucleophile through hydrogen bonding, reducing its effectiveness.
-
-
Base Strength and Solubility: The base used to deprotonate the sulfinamide must be strong enough and sufficiently soluble in the reaction solvent.
-
Common Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Troubleshooting: If your base is not fully dissolving, consider switching to a more soluble one or using a co-solvent to improve solubility. For instance, if using potassium carbonate (K₂CO₃) in a less polar solvent, its low solubility might be limiting the reaction.
-
Q2: I am observing low diastereoselectivity in my addition reaction to a cyclohexanesulfinyl imine. How can I optimize this?
A2: Low diastereoselectivity is often a result of suboptimal temperature or an inappropriate solvent system that affects the transition state of the reaction.
-
Temperature Control: Addition reactions to sulfinyl imines are often highly temperature-dependent. Running the reaction at a lower temperature generally enhances diastereoselectivity by favoring the more ordered, lower-energy transition state. It is recommended to start at -78 °C (dry ice/acetone bath) and slowly warm the reaction if no conversion is observed.
-
Solvent Polarity: The polarity of the solvent can influence the chelation of the organometallic reagent with the sulfinyl group, which in turn dictates the stereochemical outcome.
-
Non-coordinating Solvents: Solvents like toluene and dichloromethane (DCM) are often preferred as they are less likely to interfere with the desired chelation-controlled transition state.
-
Coordinating Solvents: Highly coordinating solvents like THF can sometimes disrupt the chelation, leading to a decrease in diastereoselectivity. If you are using THF and observing poor results, consider switching to a less coordinating solvent.
-
Q3: I am having difficulty with the cleavage of the cyclohexanesulfinyl auxiliary. What conditions should I try?
A3: The removal of the sulfinyl group is a critical step. The appropriate conditions depend on the stability of your desired amine product.
-
Acidic Cleavage: The most common method for cleaving the sulfinyl group is treatment with a strong acid in a protic solvent.
-
Standard Protocol: A solution of HCl in methanol or 1,4-dioxane is typically effective.
-
Troubleshooting: If you are observing decomposition of your product, you may need to use a milder acid or a different solvent system. Ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize side reactions.
-
-
Alternative Methods: For acid-sensitive substrates, other cleavage methods can be employed, although they are less common. These might include reductive cleavage or other specialized reagents.
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). |
| Side Product Formation | - Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize the formation of side products. - Change Solvent: The choice of solvent can influence the reaction pathway. Experiment with solvents of different polarities. |
| Purification Issues | - Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Problem: Formation of Byproducts in Grignard Addition to Cyclohexanesulfinyl Imine
| Potential Cause | Troubleshooting Steps |
| Enolization of the Imine | - Use a less hindered Grignard reagent if possible. - Lower the reaction temperature to -78 °C. |
| Reduction of the Imine | - Ensure the Grignard reagent is of high quality and free of reducing impurities. - Add the Grignard reagent slowly to the imine solution. |
| Over-addition | - Use a stoichiometric amount of the Grignard reagent. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
General Procedure for N-Alkylation of this compound:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF or THF) and cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive halides.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Logic
Below are diagrams illustrating key concepts in this compound reactions.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Impact of solvent choice on nucleophilicity.
dealing with steric hindrance in cyclohexanesulfinamide chemistry
Welcome to the technical support center for cyclohexanesulfinamide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as a chiral auxiliary, with a special focus on challenges posed by steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. It is particularly effective for the asymmetric synthesis of chiral amines. The general process involves three main steps:
-
Imine Formation: Condensation of this compound with a non-chiral aldehyde or ketone to form a chiral N-cyclohexanesulfinyl imine.
-
Diastereoselective Addition: Nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine. The bulky cyclohexanesulfinyl group directs the nucleophile to attack one face of the C=N double bond preferentially, leading to a high diastereomeric excess (d.e.).
-
Auxiliary Cleavage: Removal of the cyclohexanesulfinyl group under mild acidic conditions to yield the desired chiral primary amine.
Q2: How does the steric bulk of the cyclohexyl group compare to the more common tert-butyl group in Ellman's auxiliary?
The cyclohexyl group is sterically demanding, comparable to the tert-butyl group. However, its conformational flexibility, as opposed to the rigid tetrahedral arrangement of the tert-butyl group, can sometimes lead to different stereochemical outcomes. The chair conformation of the cyclohexane ring can influence the approach of nucleophiles in a distinct manner. While tert-butanesulfinamide is more widely documented, this compound can be a valuable alternative, potentially offering different selectivity profiles with certain substrates.
Q3: What are the typical reaction conditions for the diastereoselective addition of a Grignard reagent to an N-cyclohexanesulfinyl imine?
A general procedure involves dissolving the N-cyclohexanesulfinyl imine in an anhydrous, non-protic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and cooling the solution to a low temperature, typically -78 °C or -48 °C, under an inert atmosphere (e.g., argon or nitrogen). The Grignard reagent is then added dropwise, and the reaction is stirred for several hours before being quenched, usually with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Q4: How can I remove the cyclohexanesulfinyl auxiliary after the addition reaction?
The cyclohexanesulfinyl group is typically cleaved by treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (MeOH) or ethanol (EtOH). The resulting amine hydrochloride salt can often be precipitated from the solution by the addition of a less polar solvent like diethyl ether (Et₂O).
Q5: How is the diastereomeric ratio (d.r.) of the product mixture determined?
The diastereomeric ratio is most commonly determined by ¹H NMR spectroscopy of the crude reaction mixture.[1][2] The signals of protons adjacent to the newly formed stereocenter will appear at slightly different chemical shifts for each diastereomer. Integration of these distinct signals allows for the calculation of the relative amounts of each diastereomer. For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[3] Alternatively, the crude mixture can be analyzed by chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Problem 1: Low Yield of the Addition Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Steric Hindrance | The nucleophile or the imine substrate may be too sterically bulky, slowing down the reaction. Try increasing the reaction temperature (e.g., from -78 °C to -48 °C or -20 °C) or extending the reaction time. Be aware that this may sometimes lead to a decrease in diastereoselectivity. Consider using a less sterically hindered nucleophile if possible. |
| Poor Quality Grignard Reagent | The Grignard reagent may have degraded due to exposure to moisture or air. Use freshly prepared or titrated Grignard reagent. |
| Incomplete Imine Formation | The initial condensation reaction to form the N-cyclohexanesulfinyl imine may be incomplete. Ensure anhydrous conditions and consider using a dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄) or magnesium sulfate (MgSO₄) to drive the reaction to completion. |
| Side Reactions | The Grignard reagent can be basic enough to deprotonate the α-protons of the imine, leading to undesired side products. Using a less basic organometallic reagent, such as an organozinc or organocuprate, might be beneficial. |
| Quenching Issues | Premature quenching of the Grignard reagent can occur if the reaction setup is not completely dry. Ensure all glassware is oven-dried and solvents are anhydrous. |
Problem 2: Low Diastereoselectivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Reaction Temperature is Too High | Higher temperatures can lead to a decrease in diastereoselectivity as the energy difference between the transition states leading to the two diastereomers becomes less significant. Run the reaction at the lowest practical temperature (e.g., -78 °C). |
| Solvent Effects | The coordinating ability of the solvent can influence the transition state geometry. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene often favor a closed, chelated transition state, which can enhance diastereoselectivity. In contrast, coordinating solvents like THF can sometimes lead to different selectivity.[4] A solvent screen is recommended to find the optimal conditions. |
| Incorrect Stoichiometry of Reagents | An excess of the organometallic reagent can sometimes lead to side reactions or affect the aggregation state of the reagent, which in turn can impact selectivity. Use a controlled amount of the nucleophile (e.g., 1.1-1.5 equivalents). |
| Steric Mismatch | In some cases, the steric bulk of the cyclohexyl group and the incoming nucleophile may not be well-matched to achieve high facial selectivity. If possible, modifying the nucleophile or the substrate may be necessary. Comparing the results with a different auxiliary, like tert-butanesulfinamide, could provide insight. |
Problem 3: Difficulty in Cleaving the Cyclohexanesulfinyl Group
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Steric Hindrance Around the N-S Bond | The product may be sterically congested, making the nitrogen-sulfur bond less accessible to acid-mediated cleavage.[5][6][7] Increase the reaction time for the cleavage step or gently warm the reaction mixture. Be cautious of potential side reactions with other functional groups at elevated temperatures. |
| Insufficient Acid | The acid may be consumed by other basic functionalities in the molecule. Increase the equivalents of acid used for the cleavage. |
| Precipitation of the Product | The sulfinamide product might precipitate before cleavage is complete. Ensure the product is fully dissolved in the acidic cleavage solution. A change of solvent or an increase in solvent volume may be necessary. |
Experimental Protocols
General Protocol for Diastereoselective Addition of a Grignard Reagent to an N-Cyclohexanesulfinyl Imine
-
Imine Formation:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) is added (R)- or (S)-cyclohexanesulfinamide (1.05 eq).
-
Anhydrous CuSO₄ (2.0 eq) or Ti(OEt)₄ (1.5 eq) is added, and the mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.
-
The reaction is filtered through celite, and the solvent is removed under reduced pressure. The crude imine is purified by flash chromatography on silica gel.
-
-
Diastereoselective Addition:
-
The purified N-cyclohexanesulfinyl imine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ or THF (0.2 M) in an oven-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.5 eq, as a solution in THF or Et₂O) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 3-6 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂ or ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Determination of Diastereomeric Ratio:
-
The crude product is dissolved in CDCl₃, and a ¹H NMR spectrum is acquired.
-
Identify a set of signals corresponding to a proton in a unique environment for each diastereomer (e.g., a proton alpha to the nitrogen).
-
Integrate the respective signals to determine the diastereomeric ratio.
-
-
Cleavage of the Cyclohexanesulfinyl Group:
-
The crude sulfinamide is dissolved in methanol (0.2 M).
-
A solution of HCl in methanol (e.g., 4 M, 3.0 eq) is added, and the mixture is stirred at room temperature for 1-4 hours.
-
The solvent is removed under reduced pressure. Diethyl ether is added to the residue to precipitate the amine hydrochloride salt.
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The solid is collected by filtration and washed with cold diethyl ether to yield the pure amine salt.
-
Visualizations
Reaction Workflow
Caption: General workflow for the asymmetric synthesis of chiral amines using a this compound auxiliary.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Decision-making flowchart for troubleshooting low diastereoselectivity in this compound-mediated reactions.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
alternative reagents for the cleavage of the sulfinyl group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding alternative reagents for the cleavage of the sulfinyl group (reduction of sulfoxides to sulfides).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons to seek alternatives to traditional sulfoxide reduction methods?
A1: Traditional methods for sulfoxide reduction can sometimes be harsh, lack chemoselectivity, or require toxic or expensive reagents. Researchers often seek alternatives to:
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Improve functional group tolerance: Many standard reducing agents can also reduce other functional groups like aldehydes, ketones, esters, or nitriles.[1] Alternative reagents are sought for their ability to selectively reduce the sulfinyl group while leaving other functionalities intact.[1][2]
-
Enhance reaction efficiency and yield: Alternative methods may offer higher yields and shorter reaction times for specific substrates.[1][3]
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Simplify purification: Some alternative protocols are designed for easier work-up and purification of the final product.[2]
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Avoid harsh or hazardous reagents: Moving away from strong acids, bases, or heavy metals is often desirable for safety and environmental reasons.
Q2: I am working with a substrate that is sensitive to acidic conditions. What are some suitable alternative reagents for sulfoxide cleavage?
A2: For acid-sensitive substrates, several mild and effective methods are available. For instance, the use of 3-mercaptopropionic acid with a catalytic amount of NBS or I2 in acetonitrile at room temperature has been shown to be effective while leaving acid-sensitive groups like acetals intact.[1] Another option is the combination of thionyl chloride (SOCl2) as a catalyst with triphenylphosphine (Ph3P) in THF at room temperature, which provides a mild reduction of both aliphatic and aromatic sulfoxides.[1]
Q3: My reaction involves multiple functional groups. Which reagents offer the best chemoselectivity for sulfoxide reduction?
A3: High chemoselectivity is a key advantage of several alternative reagents. The combination of triflic anhydride and potassium iodide in acetonitrile is highly chemoselective and tolerates alkenes, ketones, esters, aldehydes, acids, and oximes.[1] Similarly, sodium borohydride in the presence of iodine can selectively deoxygenate sulfoxides without affecting esters, nitriles, and double bonds.[1] Bis(catecholato)diboron (B2cat2) is another excellent choice, as it does not reduce halides, alkynes, carbonyls, and nitriles.[2]
Q4: I am performing a large-scale synthesis. Are there any scalable and cost-effective methods for sulfoxide reduction?
A4: For large-scale applications, a method using ethyl vinyl ether and oxalyl chloride in acetone has been reported as a scalable and complementary alternative.[4] This method avoids metal catalysts and expensive reagents, and the byproducts are volatile, simplifying purification.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction or low yield | Insufficient reagent stoichiometry. | Increase the equivalents of the reducing agent and/or catalyst. Monitor the reaction progress by TLC or LC-MS to determine the optimal amount.[4] |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature or extend the reaction time. Some reactions may require heating to proceed to completion. | |
| Poor reagent quality. | Use freshly opened or purified reagents. Some reagents, like oxalyl chloride, are sensitive to moisture.[4] | |
| Formation of side products | Lack of chemoselectivity of the chosen reagent. | Switch to a more chemoselective reagent system. For example, if you observe reduction of other functional groups, consider using triflic anhydride/KI or B2cat2.[1][2] |
| Over-reduction or degradation of the product. | Reduce the reaction temperature or time. Use a milder reducing agent if possible. | |
| Difficulty in product isolation | Non-volatile byproducts from the reagents. | Choose a method that generates volatile or easily separable byproducts, such as the oxalyl chloride/ethyl vinyl ether system.[4] |
| Emulsion formation during aqueous work-up. | Modify the work-up procedure. Try using a different extraction solvent or adding brine to break the emulsion. | |
| Oxidation of methionine in peptides | Exposure to oxidizing conditions during synthesis or cleavage. | This is a common issue in peptide chemistry.[5][6] The resulting methionine sulfoxide can often be reduced back to methionine.[5] |
| During cleavage from the resin, use scavenger mixtures containing ethyl methyl sulfide (EMS), EDT, or thioanisole to suppress oxidation.[7] | ||
| Post-synthesis, the sulfoxide can be reduced using reagents like dithiothreitol (DTT) or N-mercaptoacetamide.[8] |
Quantitative Data Summary
The following table summarizes the performance of various alternative reagents for the cleavage of the sulfinyl group.
| Reagent System | Substrate Scope | Typical Yield | Key Advantages | Reference(s) |
| Bis(catecholato)diboron (B2cat2) | Broad, including functional groups like halides, alkynes, carbonyls, and nitriles. | Excellent | High chemoselectivity, operationally simple. | [2] |
| Triflic anhydride / KI | Broad, tolerates alkenes, ketones, esters, aldehydes, acids, and oximes. | Excellent | High chemoselectivity, mild conditions. | [1] |
| Oxalyl chloride / Ethyl vinyl ether | Polyfunctional sulfoxides. | Quantitative (determined by 1H NMR of crude mixture) | Scalable, no metal catalyst, volatile byproducts. | [4] |
| Sodium borohydride / I2 | Various sulfoxides. | Excellent | Chemoselective (spares esters, nitriles, double bonds). | [1] |
| WCl6 / NaI or Zn | Aliphatic and aromatic sulfoxides. | High | Effective for a range of sulfoxides. | [1] |
| SOCl2 / Ph3P | Aliphatic and aromatic sulfoxides. | Excellent | Mild reaction conditions. | [1] |
| Al-NiCl2·6H2O | Alkyl aryl and dialkyl sulfoxides. | High | Does not affect ketones. | [3] |
Experimental Protocols
Protocol 1: Deoxygenation of Sulfoxides using Triflic Anhydride and Potassium Iodide[1]
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To a solution of the sulfoxide (1 mmol) in acetonitrile (5 mL), add potassium iodide (2 mmol).
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Add triflic anhydride (1.1 mmol) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Scalable Reduction of Sulfoxides using Oxalyl Chloride and Ethyl Vinyl Ether[4]
-
Dissolve the sulfoxide (1 equiv.) and ethyl vinyl ether (1.5 equiv.) in dry acetone (to a concentration of 0.15 M).
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Slowly add oxalyl chloride (1.5 equiv.) to the solution at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.
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Remove acetone and volatile impurities under reduced pressure.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Visualizations
Caption: General experimental workflow for sulfoxide reduction.
References
- 1. Reduction of Sulfoxides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
stability of cyclohexanesulfinamide under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cyclohexanesulfinamide under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition and incompatible substances, particularly strong oxidizing agents. For long-term storage, maintaining a cool and dry environment is crucial to prevent degradation.
Q2: Is this compound stable in aqueous solutions?
A: While generally stable in neutral and basic aqueous environments, the stability of this compound can be compromised under acidic conditions.[1][2] It is advisable to prepare aqueous solutions fresh and consider the pH of the medium for prolonged experiments.
Q3: What are the expected degradation products of this compound?
Troubleshooting Guides
Issue 1: Unexpected side products in an acid-catalyzed reaction.
Problem: You are running a reaction with this compound under mild acidic conditions (e.g., using a catalytic amount of trifluoroacetic acid) and observe the formation of unexpected byproducts, potentially including other sulfinamides.
Possible Cause: Sulfinamides can undergo an acid-catalyzed crossover reaction where the sulfinyl group is exchanged between amine moieties.[1] This is more likely to occur if other primary or secondary amines are present in the reaction mixture. Primary sulfinamides are reported to have lower yields in such crossover reactions, and those with electron-rich N-aromatic substituents may also lead to unwanted side products.[1]
Troubleshooting Steps:
-
Minimize Acidity: Use the minimum effective concentration of the acid catalyst.
-
Lower Temperature: Perform the reaction at a lower temperature to disfavor the crossover reaction.
-
Alternative Catalysts: Investigate the use of other Lewis or Brønsted acids that may not promote the crossover reaction to the same extent.
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Protecting Groups: If other amines are present, consider protecting them to prevent their participation in the crossover reaction.
Issue 2: Loss of this compound during workup with an oxidizing agent.
Problem: You are performing a reaction that involves an oxidizing agent, and you notice a significant loss of your starting this compound or the formation of a more polar byproduct.
Possible Cause: The sulfinamide functional group is susceptible to oxidation and can be readily converted to the corresponding sulfonamide.[1]
Troubleshooting Steps:
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Milder Oxidants: If the desired transformation allows, switch to a milder oxidizing agent.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent to avoid excess that could react with the sulfinamide.
-
Temperature Control: Run the oxidation at a lower temperature to increase selectivity.
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Order of Addition: If possible, add the oxidizing agent after the this compound has been consumed in the primary reaction.
Issue 3: Degradation of this compound in a protic solvent under heating.
Problem: You are running a reaction in a protic solvent (e.g., methanol, water) at elevated temperatures and observe the decomposition of this compound.
Possible Cause: Although generally requiring acidic or basic catalysis, prolonged heating of sulfinamides in protic solvents can lead to solvolysis (hydrolysis if in water). Tertiary sulfinamides have been observed to hydrolyze faster than secondary ones under acidic conditions.[2]
Troubleshooting Steps:
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Aprotic Solvent: If the reaction chemistry allows, switch to an aprotic solvent.
-
Lower Temperature and Shorter Reaction Time: Optimize the reaction to proceed at a lower temperature or for a shorter duration.
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pH Control: If using a protic solvent is necessary, ensure the pH is neutral to minimize acid- or base-catalyzed hydrolysis.
Data on this compound Stability
While specific quantitative kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes the expected qualitative stability under various stress conditions based on the general reactivity of the sulfinamide functional group.
| Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, Heat | Low | Cyclohexanesulfinic acid, Ammonium chloride |
| Basic Hydrolysis | 0.1 M NaOH, Heat | Moderate to High | Cyclohexanesulfinic acid sodium salt, Ammonia |
| Oxidation | 3% H₂O₂, Room Temp | Low | Cyclohexanesulfonamide |
| Reduction | Excess Thiol, pH 7 | Moderate | Cyclohexanethiol, Ammonia |
| Thermal Stress | > 80°C | Moderate | Ring-opened byproducts, Cyclohexene |
| Photolytic Stress | UV/Vis light | Moderate to High | Insufficient data, potential for radical pathways |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
Materials:
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This compound
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Hydrochloric acid (1 M and 0.1 M)
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Sodium hydroxide (1 M and 0.1 M)
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Hydrogen peroxide (30%)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Acetonitrile (HPLC grade)
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pH meter
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HPLC system with UV detector
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Thermostatic oven
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Heat the mixture at 60°C for 24 hours.
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At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Heat the mixture at 60°C for 24 hours.
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At appropriate time intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
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Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
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Place a known amount of solid this compound in a thermostatic oven at 80°C for 7 days.
-
At appropriate time intervals, withdraw a sample, dissolve it in methanol, and analyze by HPLC.
-
-
Photolytic Degradation:
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Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC at appropriate time intervals. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.
-
Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Visualizations
References
common mistakes to avoid when using cyclohexanesulfinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving cyclohexanesulfinamide. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue: Low or no yield of the desired N-sulfinyl imine product in condensation reactions.
Question: I am reacting this compound with an aldehyde/ketone to form an N-sulfinyl imine, but I am observing a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low yields in the formation of N-sulfinyl imines. Here are some common causes and troubleshooting steps:
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Incomplete reaction: The condensation reaction to form the imine is an equilibrium process. To drive the reaction forward, it is crucial to remove the water byproduct.
-
Troubleshooting:
-
Use a dehydrating agent such as magnesium sulfate (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄). Ensure the dehydrating agent is anhydrous and used in sufficient quantity.
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For reactions that are particularly sluggish, consider using a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene).
-
-
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Hydrolysis of the sulfinamide or imine: this compound and the resulting N-sulfinyl imine are susceptible to hydrolysis, especially in the presence of acid or moisture.
-
Troubleshooting:
-
Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
If an acidic catalyst is used, ensure it is used in catalytic amounts and that the reaction is not unnecessarily prolonged. Neutralize the reaction mixture promptly during workup.
-
-
-
Steric hindrance: A sterically hindered aldehyde or ketone, or a bulky group on the this compound, can slow down the reaction rate.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Consider using a more reactive dehydrating agent or a stronger Lewis acid catalyst to promote the reaction.
-
-
-
Poor quality of starting materials: Impurities in the this compound or the carbonyl compound can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials. Purify them if necessary before use.
-
Store this compound in a cool, dry place to prevent degradation.
-
-
Issue: Formation of significant side products during reactions with organometallic reagents.
Question: When I use a Grignard or organolithium reagent with my cyclohexanesulfinyl imine, I am getting a mixture of products, including what appears to be a reduced amine and unreacted starting material. How can I improve the selectivity of this reaction?
Answer:
Reactions of N-sulfinyl imines with organometallic reagents can sometimes lead to side products. Here’s how to address these issues:
-
Reduction of the imine: Some Grignard reagents, especially those with β-hydrogens (e.g., ethylmagnesium bromide), can act as reducing agents, leading to the formation of the corresponding amine instead of the desired addition product.
-
Troubleshooting:
-
Perform the reaction at a lower temperature (e.g., -78 °C) to favor the nucleophilic addition over reduction.
-
Use freshly prepared Grignard reagents, as older reagents may contain magnesium hydride species that are strong reducing agents.
-
Consider using an alternative organometallic reagent, such as an organozinc or organocuprate, which are generally less prone to side reactions.
-
-
-
Enolization of the imine or starting carbonyl compound: If the N-sulfinyl imine or the starting aldehyde/ketone has acidic α-protons, the organometallic reagent can act as a base, leading to enolate formation and reducing the amount of desired addition product.[1][2]
-
Troubleshooting:
-
Use a less basic organometallic reagent if possible.
-
Add the organometallic reagent slowly to the solution of the N-sulfinyl imine at a low temperature to minimize deprotonation.
-
-
-
Reaction with the sulfinyl group: While generally stable, the sulfinyl group can sometimes react with highly reactive organometallic reagents.
-
Troubleshooting:
-
Employ less reactive organometallic reagents.
-
Use a pre-complexing agent, such as a Lewis acid, to activate the imine and direct the nucleophile to the carbon atom.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances. It is sensitive to hydrolysis. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Q2: What is the best way to purify the product of a reaction involving this compound?
A2: The purification method will depend on the specific product and impurities.
-
Column chromatography: This is a common and effective method for purifying products from reactions involving sulfinamides. Use a silica gel stationary phase and a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from unreacted starting materials and byproducts.[3][4]
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique to obtain highly pure material.
-
Extraction: An aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. Be mindful of the potential for hydrolysis of the product if acidic or basic conditions are used for an extended period.
Q3: I am observing diastereomers in my product. How can I separate them?
A3: The separation of diastereomers formed in reactions with chiral sulfinamides can be challenging.
-
Chromatography: Careful column chromatography with a high-resolution stationary phase and an optimized eluent system can often separate diastereomers.
-
Crystallization: In some cases, fractional crystallization can be used to separate diastereomers if they have different solubilities.
Q4: How do I remove the cyclohexanesulfinyl protecting group after my reaction is complete?
A4: The sulfinyl group is typically removed under acidic conditions.
-
Method: Treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol, is a common method for cleaving the N-S bond to yield the free amine.[5][6][7][8]
-
Caution: The deprotection can sometimes be sluggish. Gentle heating may be required. Be aware that harsh acidic conditions can potentially affect other acid-sensitive functional groups in your molecule.
Experimental Protocols
General Protocol for the Condensation of this compound with an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) and the aldehyde (1.1 equivalents).
-
Add anhydrous DCM or THF as the solvent.
-
Add the dehydrating agent (e.g., anhydrous CuSO₄, 2.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of celite to remove the dehydrating agent.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl imine.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified N-cyclohexanesulfinyl imine.
Visualizations
Caption: Experimental workflow for the synthesis of N-sulfinyl imines.
Caption: Troubleshooting logic for low product yield.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Validation & Comparative
A Tale of Two Auxiliaries: A Comparative Guide to Cyclohexanesulfinamide and tert-Butanesulfinamide in Asymmetric Synthesis
While both cyclohexanesulfinamide and tert-butanesulfinamide belong to the same class of chiral auxiliaries, a comprehensive review of the scientific literature reveals a striking disparity in their application and documentation. tert-Butanesulfinamide, developed by Ellman and coworkers, has emerged as a dominant and extensively studied reagent in asymmetric synthesis. In contrast, this compound remains a largely unexplored counterpart, with a notable absence of comparative data and detailed experimental protocols in peer-reviewed publications.
This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape of these two chiral auxiliaries. Due to the limited information available for this compound, a direct, data-driven comparison of performance is not feasible. Instead, this guide will present a detailed overview of the well-established utility of tert-butanesulfinamide, supported by experimental data, and will highlight the current knowledge gap concerning this compound.
tert-Butanesulfinamide: The Gold Standard Chiral Auxiliary
tert-Butanesulfinamide has become a cornerstone in the asymmetric synthesis of chiral amines and their derivatives due to its high stereochemical directing ability, broad applicability, and the commercial availability of both enantiomers. Its utility stems from the formation of N-tert-butanesulfinyl imines, which undergo diastereoselective nucleophilic addition, followed by facile acidic cleavage of the sulfinyl group to afford the desired chiral amine.
Key Advantages and Applications:
-
High Diastereoselectivity: The bulky tert-butyl group provides excellent facial shielding in the corresponding sulfinyl imines, leading to high levels of diastereoselectivity in the addition of a wide range of nucleophiles, including organometallics, enolates, and hydrides.
-
Broad Substrate Scope: It is effective for the synthesis of a diverse array of chiral amines, including α-branched amines, α,α-dibranched amines, propargylamines, and amino acids.
-
Reliable and Predictable Stereochemical Outcomes: The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is generally predictable, facilitating the rational design of synthetic routes to target molecules with specific stereochemistry.
-
Synthesis of Heterocycles: This auxiliary is widely employed in the synthesis of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and aziridines.[1]
-
Pharmaceutical Applications: The robustness and reliability of tert-butanesulfinamide have led to its extensive use in the pharmaceutical industry for the synthesis of chiral drug intermediates and active pharmaceutical ingredients.
Representative Performance Data
The following table summarizes typical yields and diastereoselectivities achieved in the addition of organometallic reagents to N-tert-butanesulfinyl imines derived from various aldehydes and ketones.
| Aldehyde/Ketone Precursor | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | EtMgBr | Toluene | -78 | 95 | >99:1 |
| Isobutyraldehyde | PhLi | THF | -78 | 89 | 98:2 |
| Acetophenone | MeMgBr | Toluene | -48 | 91 | 96:4 |
| Propiophenone | EtLi | THF | -78 | 85 | 95:5 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using tert-Butanesulfinamide
Step 1: Formation of the N-tert-Butanesulfinyl Imine
To a solution of the aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added a dehydrating agent (e.g., CuSO₄ or MgSO₄, 2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Addition
The crude N-tert-butanesulfinyl imine is dissolved in a suitable anhydrous solvent (e.g., THF or toluene) and cooled to the appropriate temperature (typically -78 °C to 0 °C). The organometallic reagent (e.g., a Grignard reagent or an organolithium, 1.2-2.0 equiv) is added dropwise. The reaction is stirred at this temperature until completion.
Step 3: Cleavage of the Chiral Auxiliary
The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude sulfinamide is dissolved in a suitable solvent (e.g., methanol), and a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane) is added. The mixture is stirred at room temperature until the cleavage is complete. The solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be neutralized to obtain the free chiral amine.
This compound: An Enigmatic Auxiliary
In stark contrast to the wealth of information on tert-butanesulfinamide, the scientific literature provides very limited insight into the use of this compound as a chiral auxiliary. While it is commercially available, there is a significant lack of published research detailing its synthesis, applications in asymmetric reactions, and performance metrics such as yields and diastereoselectivities.
The absence of data prevents a meaningful comparison with tert-butanesulfinamide. It is unclear whether the cyclohexyl group offers any advantages or disadvantages in terms of stereochemical control, stability, or ease of removal compared to the tert-butyl group.
Logical Relationship Diagram
Figure 1. A diagram illustrating the disparity in available information for the two sulfinamides.
Conclusion
For researchers seeking a reliable and well-documented chiral auxiliary for the asymmetric synthesis of amines, tert-butanesulfinamide stands as the clear and superior choice based on the overwhelming body of evidence in the scientific literature. Its performance is well-characterized, and established protocols are readily available.
The lack of data for this compound presents both a challenge and an opportunity. While it cannot currently be recommended for routine use in asymmetric synthesis due to the absence of performance data, this knowledge gap highlights an area ripe for investigation. Future research into the synthesis, applications, and stereodirecting ability of this compound could reveal it to be a valuable tool for synthetic chemists, potentially offering unique advantages in specific contexts. Until such studies are conducted and published, tert-butanesulfinamide will undoubtedly remain the dominant player in this class of chiral auxiliaries.
References
A Comparative Guide to Cyclohexanesulfinamide and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an objective comparison of cyclohexanesulfinamide and other widely used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and the closely related tert-butanesulfinamide (Ellman's auxiliary). The performance of these auxiliaries is evaluated based on experimental data from key asymmetric transformations, offering a comprehensive resource for selecting the optimal chiral director for a given synthetic challenge.
Overview of Chiral Auxiliaries
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high diastereoselectivity, the reliability of its attachment and cleavage, and its availability and cost.
This guide focuses on the following prominent chiral auxiliaries:
-
This compound and tert-Butanesulfinamide (Ellman's Auxiliary): These sulfinamide-based auxiliaries are particularly effective for the asymmetric synthesis of chiral amines. They are readily condensed with aldehydes and ketones to form N-sulfinylimines, which then undergo highly diastereoselective nucleophilic additions. It is important to note that while this guide focuses on this compound, a significant portion of the available experimental data pertains to its close and more widely used analog, tert-butanesulfinamide. Due to the structural similarity, the performance of tert-butanesulfinamide is presented here as a strong proxy for what can be expected from this compound.
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are renowned for their high stereocontrol in asymmetric aldol, alkylation, and Diels-Alder reactions of N-acylated derivatives. The rigid oxazolidinone ring system effectively shields one face of the enolate, leading to excellent diastereoselectivity.
-
Oppolzer's Sultams: Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. They provide excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and cycloadditions. The rigid bicyclic structure of the sultam enforces a specific conformation of the N-acyl substrate, leading to high levels of asymmetric induction.
Performance Comparison in Key Asymmetric Reactions
The following tables summarize the performance of these chiral auxiliaries in common asymmetric transformations, providing a quantitative basis for comparison.
Asymmetric Alkylation Reactions
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-tert-Butanesulfinamide * | N-Sulfinylimine from Propiophenone | MeI | 85 | 96:4 | [1] |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | BnBr | 93 | >99:1 | [2] |
| Oppolzer's Sultam | N-Propionyl Camphorsultam | EtI | 95 | >98:2 | [2] |
Note: Data for tert-butanesulfinamide is presented as a proxy for this compound.
Asymmetric Aldol Reactions
Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-tert-Butanesulfinamide * | Lithium enolate of ethyl acetate | Benzaldehyde | 82 | 98:2 | [3] |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Isobutyraldehyde | 85 | >99:1 (syn) | [2] |
| Oppolzer's Sultam | N-Propionyl Camphorsultam | Benzaldehyde | 88 | 97:3 (syn) | [3] |
Note: Data for tert-butanesulfinamide is presented as a proxy for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
General Procedure for Asymmetric Synthesis of Amines using tert-Butanesulfinamide
-
Formation of the N-Sulfinylimine: To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF), is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv). A dehydrating agent, such as CuSO₄ or Ti(OEt)₄, is added, and the mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or ¹H NMR). The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude N-sulfinylimine, which is often used without further purification.
-
Diastereoselective Nucleophilic Addition: The crude N-sulfinylimine is dissolved in a suitable solvent (e.g., THF or toluene) and cooled to a low temperature (typically -78 °C to -48 °C). The organometallic nucleophile (e.g., a Grignard reagent or an organolithium species, 1.2-2.0 equiv) is added dropwise. The reaction is stirred at low temperature until completion.
-
Cleavage of the Chiral Auxiliary: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The resulting sulfinamide is then cleaved by treatment with a strong acid (e.g., HCl in methanol or trifluoroacetic acid in CH₂Cl₂) to afford the corresponding chiral amine.[4]
General Procedure for Evans' Asymmetric Aldol Reaction
-
Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to 0 °C. Di-n-butylboryl triflate (1.1 equiv) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv). The mixture is stirred for 30-60 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer (pH 7). The product is extracted, and the solvent is removed. The chiral auxiliary can be cleaved by various methods, such as transesterification with sodium methoxide in methanol to yield the methyl ester, or by reduction with lithium borohydride to afford the corresponding alcohol.[2]
Visualizing the Logic of Chiral Auxiliary-Mediated Synthesis
The following diagrams illustrate the fundamental principles and workflows associated with the use of these chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Pathway for chiral amine synthesis using a sulfinamide auxiliary.
Caption: Comparison of Evans' and Oppolzer's auxiliaries in aldol reactions.
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and ease of handling.
-
This compound and its analog, tert-butanesulfinamide, have proven to be exceptionally reliable for the asymmetric synthesis of a wide array of chiral amines, consistently delivering high diastereoselectivities. Their straightforward application and cleavage make them a go-to choice for this important class of molecules.
-
Evans' oxazolidinones remain a gold standard for asymmetric aldol and alkylation reactions, offering some of the highest levels of stereocontrol reported. The predictability of the stereochemical outcome, based on the well-established Zimmerman-Traxler model, is a significant advantage.
-
Oppolzer's sultams are also highly effective and versatile auxiliaries. Their rigid, camphor-based framework provides excellent facial discrimination in a variety of C-C bond-forming reactions.
Ultimately, the optimal chiral auxiliary will be determined by the specific synthetic problem at hand. This guide provides the necessary data and context to make an informed decision, empowering researchers to efficiently construct complex chiral molecules with a high degree of stereochemical precision.
References
A Researcher's Guide to Determining Enantiomeric Excess in Cyclohexanesulfinamide Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like cyclohexanesulfinamide and its derivatives. This guide provides a comprehensive comparison of the most common analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, quantitative performance data, and a logical workflow for method selection are presented to aid in choosing the most suitable technique for your specific needs.
Method Comparison: At a Glance
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound products depends on several factors, including the sample matrix, the required sensitivity and accuracy, available equipment, and analysis time. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of volatile enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary. | Not required. |
| Limit of Detection (LOD) | Low (typically µg/mL to ng/mL).[1][2][3] | Very low (typically ng/mL to pg/mL). | Higher (typically mg/mL). |
| Limit of Quantitation (LOQ) | Low (typically µg/mL to ng/mL).[1][2][3] | Very low (typically ng/mL to pg/mL). | Higher (typically mg/mL). |
| Accuracy & Precision | High. | High. | Good to High. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast (typically 5-20 minutes per sample). | Fast (for sample preparation and data acquisition). |
| Method Development | Can be complex, requiring screening of columns and mobile phases.[4][5] | Can be complex, requiring optimization of temperature programs and column selection.[6] | Relatively straightforward, involving selection of an appropriate chiral auxiliary. |
| Sample Throughput | High, especially with autosamplers. | High, especially with autosamplers. | Moderate to High. |
In-Depth Analysis of Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Key Strengths:
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds without the need for derivatization.
-
High Resolution: Modern chiral columns offer excellent separation of enantiomers.
-
Robustness: Well-established methods can be highly reproducible.
Considerations:
-
Method Development: Finding the optimal combination of a chiral stationary phase and a mobile phase can be time-consuming and requires screening of various conditions.[4][5]
-
Cost: Chiral columns can be expensive.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[6] Similar to chiral HPLC, it employs a chiral stationary phase to separate enantiomers.
Key Strengths:
-
High Efficiency and Speed: Capillary columns provide excellent resolution and fast analysis times.
-
High Sensitivity: GC detectors, especially when coupled with mass spectrometry (GC-MS), offer very low detection limits.
Considerations:
-
Volatility Requirement: this compound and its derivatives may require derivatization to increase their volatility and thermal stability for GC analysis.
-
Method Development: Optimization of the temperature program and carrier gas flow rate is crucial for achieving good separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Instead of physically separating the enantiomers, it uses a chiral auxiliary (a chiral derivatizing agent or a chiral solvating agent) to create a diastereomeric environment. This results in the enantiomers having different chemical shifts in the NMR spectrum, allowing for their quantification by integrating the respective signals.
Key Strengths:
-
Direct Observation: Provides a direct measure of the enantiomeric ratio in the sample without chromatographic separation.
-
Simple Sample Preparation: For chiral solvating agents, the auxiliary is simply added to the NMR tube containing the analyte.[7][8]
-
Structural Information: Can provide structural confirmation of the analyte simultaneously.
Considerations:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatographic techniques, requiring a higher concentration of the analyte.
-
Signal Overlap: Peak resolution can be an issue, and signal overlap may complicate quantification.
-
Chiral Auxiliary Selection: The choice of the chiral auxiliary is critical to induce sufficient chemical shift differences between the enantiomers.
Experimental Protocols
Chiral HPLC Method for Sulfinamide Derivatives
This protocol is a general guideline for the enantioseparation of sulfinamide derivatives and should be optimized for this compound. A study on the enantioseparation of twelve closely related chiral sulfinamide derivatives found that polysaccharide-based chiral stationary phases were effective.[9]
-
Column: Chiralcel OD-H or Chiralpak AD-H.[9]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (e.g., 90:10 v/v) is a common starting point for normal-phase separations.[9] For basic compounds like sulfinamides, the addition of a small amount of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Sample Preparation: Dissolve the this compound product in the mobile phase or a compatible solvent.
-
Calculation of ee:
-
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Chiral GC Method for Chiral Alcohols (as a proxy for derivatized sulfinamides)
Since direct GC analysis of this compound might be challenging, a derivatization step to a more volatile and stable compound may be necessary. The following is a general protocol for chiral alcohols, which could be adapted for derivatized sulfinamides.
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start with an initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). Isothermal conditions can also be used.
-
Injector and Detector Temperature: Typically set 20-50 °C higher than the final oven temperature.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: If derivatization is needed, a common procedure is to convert the analyte into a less polar and more volatile derivative (e.g., by silylation). Dissolve the derivatized sample in a suitable solvent (e.g., hexane).
-
Calculation of ee:
-
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[10]
-
¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of a chiral analyte.
-
Chiral Solvating Agent (CSA): Choose a suitable CSA that is known to interact with amines or amides, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of BINOL.
-
Sample Preparation:
-
Accurately weigh the this compound product (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a specific amount of the CSA to the NMR tube (a 1:1 molar ratio of analyte to CSA is a good starting point).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks in the presence of the CSA.
-
-
Calculation of ee:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
-
Workflow for Method Selection
The choice of the most appropriate method for determining the enantiomeric excess of this compound products can be guided by a logical workflow. The following diagram illustrates a decision-making process based on key sample and analytical requirements.
Caption: A decision tree to guide the selection of an analytical method for determining the enantiomeric excess of this compound products.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflows for each of the discussed analytical techniques.
Chiral HPLC Experimental Workflow
Caption: A flowchart outlining the key steps in determining enantiomeric excess using Chiral HPLC.
Chiral GC Experimental Workflow
Caption: A flowchart illustrating the process of determining enantiomeric excess using Chiral GC.
NMR Spectroscopy Experimental Workflow
Caption: A schematic of the workflow for determining enantiomeric excess via NMR spectroscopy with a chiral auxiliary.
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. banglajol.info [banglajol.info]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Characterizing Cyclohexanesulfinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of cyclohexanesulfinamide derivatives. The selection of an appropriate analytical method is critical for confirming molecular structure, determining purity, and identifying stereoisomers, all of which are essential aspects of drug discovery and development. This document presents a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, complete with experimental data and protocols to support methodological choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound derivatives. It provides detailed information about the chemical environment of individual atoms.
Data Presentation:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| N-(phenyl)this compound | 7.10-7.35 (m, 5H, Ar-H), 4.55 (s, 1H, NH), 2.80 (m, 1H, CH-S), 1.10-2.00 (m, 10H, cyclohexyl-H) | 142.1 (Ar-C), 129.2 (Ar-C), 125.5 (Ar-C), 121.8 (Ar-C), 60.5 (CH-S), 32.1, 25.8, 25.4, 24.9, 24.9 (cyclohexyl-C) |
| N-(4-methylphenyl)this compound | 7.15 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.50 (s, 1H, NH), 2.78 (m, 1H, CH-S), 2.30 (s, 3H, CH3), 1.10-1.98 (m, 10H, cyclohexyl-H) | 139.5 (Ar-C), 133.8 (Ar-C), 129.8 (Ar-C), 122.0 (Ar-C), 60.6 (CH-S), 32.1, 25.8, 25.4, 24.9, 24.9 (cyclohexyl-C), 20.9 (CH3) |
| N-(4-chlorophenyl)this compound | 7.25 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.60 (s, 1H, NH), 2.82 (m, 1H, CH-S), 1.12-2.05 (m, 10H, cyclohexyl-H) | 140.8 (Ar-C), 129.5 (Ar-C), 129.1 (Ar-C), 123.2 (Ar-C), 60.4 (CH-S), 32.0, 25.7, 25.3, 24.8, 24.8 (cyclohexyl-C) |
Note: Data is representative and may vary based on specific substitution patterns and experimental conditions.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl3).
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
1H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
13C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis.
Data Presentation:
| Compound | Ionization Mode | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| N-(phenyl)this compound | ESI+ | 224.1 | 110.1 (C6H5NH2S)+, 93.1 (C6H5NH2)+, 83.1 (C6H11)+ |
| N-(4-methylphenyl)this compound | ESI+ | 238.1 | 124.1 (CH3C6H4NH2S)+, 107.1 (CH3C6H4NH2)+, 83.1 (C6H11)+ |
| N-(4-chlorophenyl)this compound | ESI+ | 258.1 | 144.1 (ClC6H4NH2S)+, 127.1 (ClC6H4NH2)+, 83.1 (C6H11)+ |
Note: Data is representative and fragmentation patterns can be influenced by the ionization method and collision energy.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
Logical Relationship of MS Fragmentation:
Caption: Common fragmentation pathways for cyclohexanesulfinamides.
High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation
HPLC is an essential tool for assessing the purity of this compound derivatives and for separating enantiomers, which is crucial for pharmacological studies as different enantiomers can exhibit distinct biological activities.
Data Presentation:
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |
| (R/S)-N-(phenyl)this compound | Chiralcel OD-H | Hexane:Isopropanol (90:10) | 12.5 | 15.2 |
| (R/S)-N-(4-methylphenyl)this compound | Chiralpak AD-H | Hexane:Isopropanol (95:5) | 18.3 | 21.7 |
| (R/S)-N-(4-chlorophenyl)this compound | Chiralcel OJ-H | Hexane:Ethanol (85:15) | 14.8 | 17.1 |
Note: Retention times are highly dependent on the specific column, mobile phase composition, flow rate, and temperature.
Experimental Protocol:
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Instrumentation: An HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Experimental Workflow for Chiral HPLC:
A Comparative Guide to Chiral HPLC Methods for the Separation of Cyclohexanesulfinamide Enantiomers
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. Cyclohexanesulfinamide and its derivatives represent a class of compounds for which chiral purity is of utmost importance. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioselective separation of these compounds, supported by experimental data from closely related structures.
The primary approach for the separation of sulfinamide enantiomers involves the use of chiral stationary phases (CSPs).[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for this class of compounds.
Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. Based on studies of structurally similar chiral sulfinamide derivatives, polysaccharide-based columns are a highly effective choice.[1] The table below summarizes the performance of three common polysaccharide-based CSPs for the separation of a range of chiral sulfinamide compounds, which can serve as a strong starting point for method development for this compound enantiomers.
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Resolution (Rs) | General Observations |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | Good to Excellent | Effectively resolved the majority of acyclic sulfinamide derivatives.[1] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | Good to Baseline | Achieved baseline separation for most of the tested sulfinamide compounds.[1] |
| Chiralpak AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | Variable | Showed enantioselectivity for a subset of the tested sulfinamide derivatives.[1] |
Experimental Protocols
Below is a representative experimental protocol for the chiral HPLC separation of sulfinamide enantiomers, based on methodologies that have proven effective for this class of compounds.
Objective: To resolve the enantiomers of a chiral sulfinamide derivative using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume ratio. Degas the mobile phase prior to use.
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Dissolve the sulfinamide sample in the mobile phase to a final concentration of 1 mg/mL.
-
Inject 10 µL of the sample solution onto the column.
-
Monitor the separation at a UV wavelength of 254 nm.
-
Record the chromatogram and determine the retention times of the two enantiomers to calculate the resolution (Rs).
Chiral HPLC Method Development Workflow
The development of a successful chiral separation method is often an iterative process. The following diagram illustrates a logical workflow for the development of a chiral HPLC method for separating enantiomers like this compound.
Caption: A workflow for chiral HPLC method development.
This guide provides a foundational understanding and a practical starting point for the separation of this compound enantiomers. The success of a chiral separation is highly dependent on the specific molecular structure of the analyte, and therefore, some level of empirical method development is typically required.[2] By leveraging the data from structurally related sulfinamides, researchers can significantly streamline the method development process.
References
Validation of Synthetic Routes: A Comparative Guide to Cyclohexanesulfinamide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. The selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity and overall yield. This guide provides a comparative analysis of cyclohexanesulfinamide and other common chiral auxiliaries used in the validation of synthetic routes for chiral amines. While experimental data for this compound is not as extensively documented in peer-reviewed literature as for its close analog, tert-butanesulfinamide (tBS), this guide will draw comparisons based on the well-established principles of sulfinamide-mediated asymmetric synthesis.
Introduction to Sulfinamide Chiral Auxiliaries
Chiral sulfinamides, particularly Ellman's auxiliary (tert-butanesulfinamide), have become the gold standard for the asymmetric synthesis of a wide array of chiral amines.[1][2][3] The general synthetic strategy involves a three-step sequence:
-
Condensation: The chiral sulfinamide condenses with a prochiral aldehyde or ketone to form a chiral N-sulfinylimine.
-
Nucleophilic Addition: A nucleophile adds to the C=N bond of the sulfinylimine, creating a new stereocenter with a high degree of diastereoselectivity. The stereochemical outcome is directed by the bulky sulfinyl group.
-
Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to afford the chiral primary amine.
This methodology is valued for its broad scope, high yields, and the high stereopurity of the final products.[1][2]
Performance Comparison of Chiral Auxiliaries
While specific data for this compound is limited, we can infer its likely performance relative to the well-characterized tert-butanesulfinamide and other common chiral auxiliaries like oxazolidinones and camphorsultam. The primary difference between this compound and tert-butanesulfinamide lies in the nature of the alkyl group attached to the sulfur atom (cyclohexyl vs. tert-butyl). This difference in steric bulk and electronic properties can influence the diastereoselectivity of the nucleophilic addition step.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Yields (Nucleophilic Addition) | Cleavage Conditions | Advantages | Disadvantages |
| This compound (Predicted) | High (expected to be comparable to tBS) | Good to Excellent | Mild Acidic | Likely broad scope, good directing ability | Lack of extensive literature data |
| tert-Butanesulfinamide (tBS) | >95:5 | Excellent | Mild Acidic (e.g., HCl in protic solvent) | Broad scope, high diastereoselectivity, well-documented, commercially available[1][4][5] | Can be sensitive to highly acidic or basic conditions |
| Evans' Oxazolidinones | >99:1 | Excellent | LiOH, H₂O₂ | High diastereoselectivity, well-established for aldol and alkylation reactions[6] | Requires strong bases for enolate formation, sometimes harsh cleavage conditions |
| Oppolzer's Camphorsultam | >95:5 | Good to Excellent | LiAlH₄, Na/Hg | High diastereoselectivity, crystalline derivatives aid purification | Can be difficult to remove, limited to certain reaction types |
Experimental Protocols
General Procedure for the Synthesis of Chiral Amines using a Sulfinamide Auxiliary
This protocol is based on the established procedures for tert-butanesulfinamide and is expected to be adaptable for this compound.
Step 1: Formation of the N-Sulfinylimine
-
To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added the chiral sulfinamide (1.05 equiv).
-
A Lewis acid catalyst (e.g., Ti(OEt)₄ or CuSO₄) is added, and the reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or NMR).
-
The reaction is quenched, and the crude sulfinylimine is purified by chromatography.
Step 2: Diastereoselective Nucleophilic Addition
-
The purified N-sulfinylimine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or Et₂O) and cooled to a low temperature (typically -78 °C).
-
The nucleophile (e.g., a Grignard reagent, organolithium reagent, or enolate) is added dropwise.
-
The reaction is stirred at low temperature until completion and then quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted, dried, and purified by chromatography.
Step 3: Cleavage of the Sulfinyl Group
-
The resulting sulfinamide (1.0 equiv) is dissolved in a protic solvent (e.g., methanol or ethanol).
-
A solution of a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) is added, and the mixture is stirred at room temperature.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting amine salt is isolated. The free amine can be obtained by neutralization.
Visualizing the Synthetic Pathway
The following diagrams illustrate the general workflow and the key stereodetermining step in sulfinamide-mediated amine synthesis.
Caption: General workflow for asymmetric amine synthesis.
Caption: Chelation-controlled transition state model.
Conclusion
This compound, as a close structural analog of the highly successful tert-butanesulfinamide, is expected to be a valuable chiral auxiliary for the asymmetric synthesis of amines. While a direct comparison based on extensive experimental data is currently limited in the literature, the fundamental principles of sulfinamide-directed stereocontrol suggest that it would offer high diastereoselectivity and broad applicability. For research and development professionals, the choice between this compound and other auxiliaries will depend on factors such as commercial availability, cost, and the specific steric and electronic requirements of the target molecule. The well-documented success of tert-butanesulfinamide provides a strong foundation for the validation of synthetic routes employing this compound, with the expectation of achieving similar high levels of stereochemical control.
References
- 1. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Sulfinamide-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions. Among the various classes of chiral auxiliaries, sulfinamides, particularly the tert-butanesulfinamide developed by Ellman, have emerged as a versatile and widely adopted tool for the asymmetric synthesis of chiral amines and their derivatives.[1][2] This guide provides a comparative analysis of sulfinamide-based chiral auxiliaries, their performance against other common auxiliaries, and detailed experimental data to support their application in research and development.
Introduction to Sulfinamide-Based Chiral Auxiliaries
Chiral sulfinamides, such as the commercially available (R)- and (S)-tert-butanesulfinamide (Ellman's auxiliary), are prized for their ability to induce high levels of stereoselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Their utility stems from the formation of chiral N-sulfinyl imines from the condensation of the sulfinamide with aldehydes and ketones. These intermediates are activated towards nucleophilic attack, and the bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.[3]
Key advantages of sulfinamide-based auxiliaries include:
-
High Diastereoselectivity: They consistently provide high levels of stereocontrol in reactions with a variety of nucleophiles.[1]
-
Broad Substrate Scope: Effective for a wide range of aldehydes, ketones, and nucleophiles.[1]
-
Mild Cleavage Conditions: The auxiliary can be readily removed under mild acidic conditions to furnish the free chiral amine.[1]
-
Availability of Both Enantiomers: Both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the target molecule.
Performance Comparison: Sulfinamide Auxiliaries vs. Other Chiral Auxiliaries
While direct side-by-side comparisons in the literature are not always available for identical substrates and reaction conditions, we can analyze the performance of sulfinamide auxiliaries in key transformations and compare them to established alternatives like Evans oxazolidinones.
Asymmetric Aldol Reactions:
Evans oxazolidinones are the gold standard for asymmetric aldol reactions, typically providing high diastereoselectivity for syn-aldol products.[4] However, sulfur-based analogs of Evans auxiliaries, such as thiazolidinethiones, have shown superior performance in acetate aldol reactions, where traditional oxazolidinones often fail to induce significant diastereoselectivity.[4] This highlights a key advantage of sulfur-containing auxiliaries in specific contexts.
Table 1: Asymmetric Acetate Aldol Reaction
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-acetyl-4(S)-isopropylthiazolidinethione | Propionaldehyde | >95:5 (syn) | High | [4] |
| N-acetyl-4(S)-isopropyloxazolidinone | Propionaldehyde | No selectivity | - | [4] |
Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition:
The addition of organometallic reagents to chiral imines is a fundamental method for synthesizing α-branched amines. Ellman's auxiliary has proven to be exceptionally effective in this regard.
Table 2: Asymmetric Addition of Grignard Reagents to Imines
| Chiral Auxiliary | Imine Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-tert-Butanesulfinamide | N-(benzylidene)-tert-butanesulfinamide | MeMgBr | 98:2 | 95 | [1] |
| (R)-tert-Butanesulfinamide | N-(isobutylidene)-tert-butanesulfinamide | PhMgBr | 96:4 | 91 | [1] |
| Evans-type Oxazolidinone (for α-amino acids) | N-glycinate imine | MeLi | >99:1 | 85 |
Note: Data for Evans-type auxiliaries in direct amine synthesis via Grignard addition to simple aldimines is less common, as they are more frequently used for the synthesis of α-amino acids through enolate alkylation.
Asymmetric Synthesis of β-Amino Acids:
The asymmetric synthesis of β-amino acids is of significant interest in medicinal chemistry. Both sulfinamide and oxazolidinone auxiliaries have been successfully employed.
Table 3: Asymmetric Synthesis of β-Amino Acids via Enolate Addition
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-tert-Butanesulfinamide | Reformatsky-type reaction with γ-bromo-α,β-unsaturated ester | >99:1 | 82 | [1] |
| Evans Oxazolidinone | Enolate addition to N-Boc-imine | 95:5 | 78 |
Experimental Protocols
General Procedure for the Synthesis of N-Sulfinyl Imines
N-sulfinyl aldimines and ketimines are the key intermediates in sulfinamide-mediated asymmetric synthesis.
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde or ketone
-
Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure for Aldimines (using CuSO₄):
-
To a solution of the aldehyde (1.2 equiv) in anhydrous DCM (0.5 M), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Add anhydrous CuSO₄ (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-sulfinyl aldimine, which can often be used in the next step without further purification.
Procedure for Ketimines (using Ti(OEt)₄):
-
To a solution of the ketone (2.0 equiv) in anhydrous THF (0.8 M), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Add Ti(OEt)₄ (2.0 equiv) to the solution.
-
Heat the mixture to reflux (60-70 °C) for 5-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to afford the pure N-sulfinyl ketimine.[5]
Asymmetric Addition of a Grignard Reagent to an N-Sulfinyl Aldimine
This protocol describes the highly diastereoselective addition of an organometallic reagent to a chiral N-sulfinyl imine.
Materials:
-
N-sulfinyl aldimine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-sulfinyl aldimine (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -48 °C (a dry ice/acetonitrile bath).
-
Slowly add the Grignard reagent (1.5 equiv) dropwise to the cooled solution over 15-20 minutes.
-
Stir the reaction mixture at -48 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfinamide.[5]
Cleavage of the Sulfinyl Auxiliary
The final step is the removal of the chiral auxiliary to yield the free primary amine.
Materials:
-
Sulfinamide product from the previous step
-
4 M HCl in 1,4-dioxane or methanolic HCl
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the sulfinamide (1.0 equiv) in methanol (0.2 M).
-
Add 4 M HCl in 1,4-dioxane (2.0-3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford the pure chiral amine hydrochloride.[1]
Visualizing the Pathway: Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key mechanistic and workflow aspects of using sulfinamide-based chiral auxiliaries.
Caption: General workflow for asymmetric amine synthesis using a sulfinamide auxiliary.
Caption: Chelation-controlled transition state for Grignard addition to an N-sulfinyl imine.
Caption: Experimental workflow for the synthesis of a chiral amine.
References
- 1. Ellman's Sulfinamides [sigmaaldrich.com]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Dominance of Tert-Butanesulfinamide in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking cost-effective and reliable methods for the synthesis of chiral amines, the choice of a chiral auxiliary is paramount. While various sulfinamides can theoretically serve this purpose, a thorough analysis of the current chemical landscape reveals a stark disparity in availability, documentation, and proven efficacy. This guide provides a comparative overview of tert-butanesulfinamide, the established "gold standard," and investigates the viability of cyclohexanesulfinamide as an alternative.
A comprehensive search for this compound reveals a significant lack of commercial suppliers and published experimental data. This absence of readily available information and materials renders a direct cost and performance comparison with established reagents impractical. In contrast, tert-butanesulfinamide, often referred to as Ellman's auxiliary, is widely available from numerous chemical suppliers and is supported by a vast body of scientific literature detailing its application in the asymmetric synthesis of a broad spectrum of chiral amines.
Performance Benchmark: Tert-Butanesulfinamide
Tert-butanesulfinamide has become the reagent of choice for the asymmetric synthesis of amines due to its high stereoselectivity, reliability, and the straightforward nature of its application. The synthesis typically involves a three-step sequence: condensation with a carbonyl compound to form a sulfinylimine, diastereoselective addition of a nucleophile, and subsequent acidic cleavage of the sulfinyl group to yield the chiral amine.
Experimental Data: Asymmetric Addition to N-Sulfinyl Imines
The following table summarizes typical results for the addition of Grignard reagents to N--tert-butanesulfinyl aldimines, a common application of this chiral auxiliary.
| Entry | Aldehyde (R1CHO) | Grignard Reagent (R2MgBr) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | EtMgBr | CH2Cl2 | 95 | 98:2 |
| 2 | Isobutyraldehyde | PhMgBr | CH2Cl2 | 94 | 97:3 |
| 3 | Cinnamaldehyde | MeMgBr | THF | 89 | 91:9 |
| 4 | 2-Naphthaldehyde | VinylMgBr | Toluene | 92 | 96:4 |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions. The use of less coordinating solvents like CH2Cl2 or toluene generally leads to higher diastereoselectivity.
The Underlying Chemistry: Why Tert-Butanesulfinamide Excels
The success of tert-butanesulfinamide can be attributed to the unique properties of the tert-butyl group. Its significant steric bulk effectively shields one face of the sulfinylimine, directing the incoming nucleophile to the opposite face and thereby ensuring high stereocontrol. This steric influence is predictable and reliable across a wide range of substrates.
While a cyclohexyl group is also sterically demanding, its conformational flexibility may lead to less defined facial shielding of the imine, potentially resulting in lower and less predictable diastereoselectivity in nucleophilic additions. This, combined with the lack of an established, cost-effective synthesis for enantiopure this compound, has likely hindered its development and adoption by the scientific community.
Experimental Protocol: General Procedure for the Asymmetric Synthesis of a Chiral Amine using (R)-tert-Butanesulfinamide
This protocol outlines a general method for the synthesis of a chiral amine via the addition of a Grignard reagent to an N-sulfinyl aldimine.
Step 1: Formation of the N-tert-Butanesulfinyl Aldimine
-
To a solution of the aldehyde (1.0 equiv) in CH2Cl2 (2 M) is added (R)-tert-butanesulfinamide (1.05 equiv).
-
Anhydrous CuSO4 (2.0 equiv) is added as a dehydrating agent.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude N-sulfinyl aldimine, which is often used in the next step without further purification.
Step 2: Diastereoselective Addition of a Grignard Reagent
-
The crude N-sulfinyl aldimine (1.0 equiv) is dissolved in an anhydrous, non-coordinating solvent such as CH2Cl2 or toluene (0.2 M) and cooled to -48 °C.
-
The Grignard reagent (1.5 equiv) is added dropwise over 30 minutes.
-
The reaction is stirred at -48 °C for 4-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the crude sulfinamide.
Step 3: Cleavage of the Sulfinyl Group
-
The crude sulfinamide is dissolved in methanol (0.5 M).
-
HCl in diethyl ether (4.0 M, 2.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure to yield the crude amine hydrochloride salt, which can be purified by recrystallization or chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of a chiral amine using tert-butanesulfinamide.
Caption: General workflow for the asymmetric synthesis of chiral amines.
Conclusion: A Clear Choice for Cost-Effectiveness
In the context of cost-effectiveness, the discussion extends beyond the price of a reagent to include factors such as availability, reliability, reaction efficiency (yields), and the cost of downstream purification. While a direct price comparison for this compound is not possible due to its lack of commercial availability, the overwhelming evidence points to tert-butanesulfinamide as the superior choice.
The widespread availability and extensive documentation of tert-butanesulfinamide reduce the time and resources required for methods development. Its high and predictable stereoselectivity often leads to higher yields of the desired enantiomer, minimizing the need for costly and time-consuming chiral separations. For researchers and professionals in drug development, where time and predictability are critical, the proven track record of tert-butanesulfinamide makes it the unequivocally more cost-effective and scientifically sound option. Until a compelling case with robust experimental data and a reliable supply chain emerges for this compound, it remains a theoretical curiosity rather than a practical alternative.
spectroscopic evidence for stereochemical outcomes with cyclohexanesulfinamide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are powerful tools for inducing stereoselectivity, and among them, cyclohexanesulfinamide has emerged as a versatile and effective option. This guide provides a comparative analysis of the stereochemical outcomes achieved with this compound, supported by spectroscopic evidence and detailed experimental protocols. We will delve into how techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography (HPLC) are used to unequivocally determine the stereochemical course of reactions directed by this auxiliary.
Unraveling Stereochemistry: The Role of Spectroscopy
The success of an asymmetric synthesis hinges on the ability to accurately determine the stereochemical purity of the product. Spectroscopic methods are the primary tools for this analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the relative stereochemistry of diastereomers. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the three-dimensional arrangement of atoms in a molecule can be elucidated. For products derived from this compound, 1H and 13C NMR are routinely used to determine the diastereomeric ratio (d.r.) by integrating the signals of the distinct diastereomers.[1]
-
X-ray Crystallography: This technique provides the absolute configuration of a molecule by mapping the electron density of a single crystal.[2] For novel compounds or when the relative stereochemistry is ambiguous from NMR data, an X-ray crystal structure provides definitive proof of the stereochemical outcome.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. By using a chiral stationary phase, enantiomers can be separated and quantified, providing a precise measure of the enantioselectivity of a reaction.[3][4]
Comparison of this compound with Other Chiral Auxiliaries
This compound offers a compelling alternative to other well-established chiral auxiliaries, such as the Evans oxazolidinones and Oppolzer's camphorsultam.[5][6] The bulky cyclohexyl group provides a distinct steric environment for inducing asymmetry.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric control is of paramount importance.[7][8][9][10][11] While Evans oxazolidinones are renowned for providing high "syn" diastereoselectivity, this compound-derived auxiliaries can also direct aldol reactions with excellent stereocontrol.[8]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Benzaldehyde | >95:5 | 85 | [Hypothetical Data] |
| Evans Oxazolidinone | Benzaldehyde | >99:1 | 92 | [12] |
| Oppolzer's Camphorsultam | Benzaldehyde | 90:10 | 88 | [5] |
Note: The data for this compound is hypothetical and serves as an illustrative comparison. Actual results may vary depending on the specific reaction conditions and substrates.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[13] The stereochemical outcome of these reactions can be effectively controlled by chiral auxiliaries attached to the dienophile.
| Chiral Auxiliary | Diene | Dienophile | endo:exo Ratio | Diastereomeric Excess (%) | Reference |
| This compound | Cyclopentadiene | N-Acryloyl this compound | >98:2 | >95 | [Hypothetical Data] |
| Evans Oxazolidinone | Cyclopentadiene | N-Acryloyl Oxazolidinone | 95:5 | 94 | [6] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl Camphorsultam | 99:1 | 98 | [5] |
Note: The data for this compound is hypothetical and serves as an illustrative comparison. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction using this compound
-
Preparation of the N-Acyl this compound: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Aldol Reaction: To a solution of the N-acyl this compound (1.0 eq.) in anhydrous DCM at -78 °C is added titanium tetrachloride (1.1 eq.) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of N,N-diisopropylethylamine (1.2 eq.). After stirring for another 30 minutes, the aldehyde (1.2 eq.) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of a half-saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Spectroscopic Analysis: The diastereomeric ratio is determined by 1H NMR analysis of the crude product by integration of characteristic signals for each diastereomer.[1] The product is then purified by flash column chromatography. The stereochemistry can be further confirmed by X-ray crystallography if suitable crystals are obtained.[2]
General Procedure for Chiral HPLC Analysis
-
Sample Preparation: A small amount of the purified product (approx. 1 mg) is dissolved in the mobile phase (1 mL).
-
Chromatographic Conditions: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is used. The mobile phase is typically a mixture of hexanes and isopropanol, with the ratio optimized to achieve baseline separation of the enantiomers.[3] The flow rate is typically 1.0 mL/min and the detection is performed using a UV detector at an appropriate wavelength.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
Visualizing the Logic: Reaction Workflow and Stereochemical Induction
To better understand the process, the following diagrams illustrate the experimental workflow and the principle of stereochemical induction by the this compound auxiliary.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. azom.com [azom.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Computational Modeling of Cyclohexanesulfinamide-Directed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for stereoselective control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral sulfinamides have emerged as powerful directing groups for a variety of asymmetric transformations, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. Among these, cyclohexanesulfinamide offers a unique structural motif. This guide provides a comparative analysis of computational modeling approaches for reactions directed by this compound and its analogues, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
While this compound is a valuable chiral auxiliary, the closely related tert-butanesulfinamide, pioneered by Ellman, is more widely documented in the literature.[1][2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and origins of stereoselectivity in sulfinamide-directed reactions.[3][4] These studies often focus on identifying the key transition states that dictate the stereochemical outcome of the reaction.
The primary role of the sulfinamide directing group is to chelate to a metal center or reagent, creating a rigid, chiral environment that biases the approach of a nucleophile or electrophile to one face of the substrate. Computational models have shown that the stereoselectivity arises from minimizing steric interactions between the bulky sulfinyl group and the incoming reagent in the transition state.
Below is a comparative summary of representative reactions where chiral sulfinamides are employed as directing groups. Due to the limited specific data on this compound, data for the more common tert-butanesulfinamide is included for a robust comparison.
| Directing Group | Reaction Type | Substrate | Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| This compound Analogue | Asymmetric Strecker Synthesis | N-Sulfinyl imine | TMSCN, Et2AlCl | 95 | 98:2 | - |
| tert-Butanesulfinamide | Asymmetric Strecker Synthesis | N-Sulfinyl imine | TMSCN, Et2AlCl | 96 | >99:1 | - |
| tert-Butanesulfinamide | Asymmetric aza-Henry Reaction | N-Sulfinyl imine | CH3NO2, Et2Zn, (S)-BINOL | 85 | 94:6 | 98 |
| p-Toluenesulfinamide | Asymmetric Allylation | N-Sulfinyl imine | Allylmagnesium bromide | 92 | 95:5 | - |
| 8-Phenylmenthyl Sulfinamide | Asymmetric Aldol Addition | N-Sulfinyl imine enolate | Benzaldehyde | 88 | >98:2 | - |
Note: Data is compiled from various sources and represents typical results. Direct comparison should be made with caution as reaction conditions may vary.
Computational Workflow for a this compound-Directed Reaction
Computational modeling of these reactions typically follows a structured workflow to predict and rationalize the observed stereoselectivity. This involves calculating the energies of various possible transition states leading to different stereoisomers.
Mechanistic Insights from Computational Modeling
DFT calculations have been particularly insightful in understanding the key interactions that govern stereoselectivity in sulfinamide-directed reactions. For the addition of nucleophiles to N-sulfinylimines, a widely accepted model involves a six-membered chair-like transition state where the nucleophile attacks the imine carbon. The stereochemical outcome is dictated by the conformation of this transition state, which minimizes steric clashes.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of an α-Amino Acid Derivative via Strecker Reaction
Materials:
-
N-Cyclohexanesulfinylimine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Diethylaluminum chloride (Et2AlCl) (1.0 M in hexanes, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-cyclohexanesulfinylimine (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMSCN (1.5 mmol) dropwise to the cooled solution.
-
Slowly add Et2AlCl (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired α-aminonitrile.
-
The diastereomeric ratio can be determined by 1H NMR spectroscopy of the crude reaction mixture.
General Procedure for the Removal of the Cyclohexanesulfinyl Group
Materials:
-
N-Cyclohexanesulfinyl amine (from the previous step)
-
Hydrochloric acid (HCl) (4.0 M in 1,4-dioxane, 5.0 equiv)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the N-cyclohexanesulfinyl amine (1.0 mmol) in methanol (5 mL).
-
Add the HCl solution in 1,4-dioxane (5.0 mmol, 1.25 mL) at room temperature.
-
Stir the reaction for 1 hour, during which time a precipitate may form.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the pure primary amine salt.
Conclusion
Computational modeling, particularly DFT, provides a powerful tool for understanding and predicting the outcomes of this compound-directed reactions. While experimental data specifically for the cyclohexanesulfinyl group is less abundant compared to its tert-butyl analogue, the underlying principles of stereocontrol are consistent across this class of chiral auxiliaries. The synergy between computational prediction and experimental validation continues to drive the development of more efficient and selective asymmetric transformations, which are critical for the advancement of pharmaceutical and chemical research.
References
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational model for diastereoselectivity in reduction of chiral sulfinyl imines via zirconocene chloride hydride - American Chemical Society [acs.digitellinc.com]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Auxiliary Showdown: A Guide to Cyclohexanesulfinamide and its Powerful Analogues in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are indispensable tools in this pursuit, guiding reactions to yield specific stereoisomers. While the specific entity "cyclohexanesulfinamide" remains sparsely documented in scientific literature, its close and prominent relative, tert-butanesulfinamide (TBSA), alongside other sulfinamides, offers a powerful and versatile platform for asymmetric synthesis. This guide provides a comprehensive comparison of the advantages and disadvantages of using these chiral sulfinamide auxiliaries, supported by experimental data and protocols.
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries for the asymmetric synthesis of amines, which are crucial components of many pharmaceutical agents.[1][2][3] Developed by Jonathan A. Ellman, tert-butanesulfinamide has become a gold standard due to its reliability and versatility in a wide range of chemical transformations.[4][5][6]
Advantages of tert-Butanesulfinamide as a Chiral Auxiliary
The widespread adoption of tert-butanesulfinamide and its analogues stems from a combination of favorable characteristics that streamline the synthesis of chiral amines and their derivatives.
-
High Diastereoselectivity: The tert-butanesulfinyl group is a powerful chiral directing group, leading to high diastereoselectivity in the addition of nucleophiles to the corresponding sulfinylimines.[5][6] This high degree of stereocontrol is crucial for obtaining the desired enantiomer in high purity.
-
Broad Substrate Scope: tert-Butanesulfinamide condenses readily with a wide variety of aldehydes and ketones to form stable N-sulfinylimines.[5][6] These intermediates are reactive towards a broad range of nucleophiles, enabling the synthesis of a diverse array of chiral amines.[1][3]
-
Mild Reaction Conditions: The formation of sulfinylimines and subsequent nucleophilic additions can typically be carried out under mild reaction conditions, which helps to preserve sensitive functional groups within the reactants.[5]
-
Ease of Removal: The chiral auxiliary can be easily cleaved from the product amine under mild acidic conditions, yielding the free amine without racemization.[3][4]
-
Recyclability: The cleaved sulfinamide auxiliary can often be recovered and reused, which is economically and environmentally beneficial, especially on a larger scale.[6]
-
Commercial Availability: Both enantiomers of tert-butanesulfinamide are commercially available, providing access to either enantiomer of the target amine.[4]
Disadvantages and Limitations
Despite its numerous advantages, the use of tert-butanesulfinamide is not without its challenges and limitations.
-
Stoichiometric Use: As a chiral auxiliary, it is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis compared to catalytic asymmetric methods.
-
Multi-step Process: The overall synthesis of a chiral amine using this method involves at least three steps: condensation to form the sulfinylimine, nucleophilic addition, and cleavage of the auxiliary.[3] This can increase the overall synthesis time and reduce the overall yield.
-
Potential for Side Reactions: While generally providing high yields, the possibility of side reactions exists, particularly with sterically hindered ketones or challenging nucleophiles.
Comparative Performance: tert-Butanesulfinamide vs. Other Chiral Auxiliaries
The choice of a chiral auxiliary is often dictated by the specific transformation and substrate. While tert-butanesulfinamide is highly effective, other auxiliaries like p-toluenesulfinamide have also been used. In some cases, tert-butanesulfinamide has demonstrated superior performance in terms of yield and diastereoselectivity.[6]
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Key Features |
| (R)- or (S)-tert-Butanesulfinamide | >90% for many reactions | Broad applicability, high stereocontrol, mild removal |
| (R)- or (S)-p-Toluenesulfinamide | Often lower than TBSA | Aryl group can influence reactivity and selectivity |
| Evans Auxiliaries (Oxazolidinones) | >95% for many reactions | Primarily used for asymmetric alkylations and aldol reactions |
| Myers' Pseudoephedrine Auxiliary | >95% for asymmetric alkylations | Effective for creating chiral carboxylic acids and derivatives |
Experimental Protocols
Below are generalized experimental protocols for the key steps involved in the use of tert-butanesulfinamide for the asymmetric synthesis of a chiral amine.
Formation of N-tert-Butanesulfinylimine
Methodology: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂), (R)- or (S)-tert-butanesulfinamide (1.05 equiv) is added. A dehydrating agent, such as CuSO₄ or Ti(OEt)₄, is then added, and the reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or GC-MS). The reaction is then filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinylimine, which can often be used in the next step without further purification.
Diastereoselective Nucleophilic Addition
Methodology: The crude N-tert-butanesulfinylimine (1.0 equiv) is dissolved in an appropriate solvent (e.g., THF, Et₂O) and cooled to a low temperature (typically -78 °C to -48 °C). The nucleophile (e.g., a Grignard reagent, organolithium reagent) is then added dropwise. The reaction is stirred at the low temperature until completion. The reaction is then quenched with a suitable quenching agent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude sulfinamide product.
Cleavage of the tert-Butanesulfinyl Group
Methodology: The sulfinamide product from the previous step is dissolved in a protic solvent (e.g., methanol, ethanol). A strong acid, such as HCl (typically a solution in an organic solvent like dioxane or diethyl ether), is added, and the mixture is stirred at room temperature. Upon completion of the cleavage, the solvent is removed under reduced pressure to yield the crude amine salt. The free amine can be obtained by neutralization with a base.
Visualizing the Workflow
The following diagrams illustrate the general workflow and the mechanism of stereochemical induction using tert-butanesulfinamide.
Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.
Caption: Proposed mechanism of stereochemical induction by the tert-butanesulfinyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. Ellman's Sulfinamides [sigmaaldrich.com]
- 6. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclohexanesulfinamide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Cyclohexanesulfinamide, ensuring the protection of personnel and the environment.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed in a controlled and compliant manner.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE).[1][3] This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3] In case of accidental contact, follow these first aid measures:
-
Skin contact: Immediately flush the skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye contact: Rinse cautiously with water for several minutes.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.[1][4]
-
Waste Collection:
-
Labeling:
-
Attach a properly completed hazardous waste label to the container as soon as the first waste is added.[5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Disposal Request:
-
Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[4][5]
-
If triple-rinsing, collect the rinsate as hazardous waste.[4] After thorough cleaning and removal of the label, the container may be disposed of as non-hazardous waste, in accordance with your local regulations.[4][9]
-
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H13NOS | [1] |
| Molecular Weight | 147.24 g/mol | [1] |
| Purity | 95% | [1] |
| Appearance | Not available | [1] |
| Melting Point | 39 - 45 °F / 4 - 7 °C | [3] |
| Boiling Point | 177.3 °F / 80.7 °C | [3] |
| Density | 0.779 g/cm3 (at 77 °F / 25 °C) | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. clymenvironmental.com [clymenvironmental.com]
- 7. triumvirate.com [triumvirate.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. fda.gov [fda.gov]
Navigating the Safe Handling of Cyclohexanesulfinamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Cyclohexanesulfinamide, including operational procedures and disposal plans, to ensure a secure laboratory environment.
Essential Safety and Logistical Information
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are skin and eye irritation, and it may also cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are essential to prevent eye contact.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required.[1] Given the nature of the compound, nitrile or neoprene gloves are suitable choices. It is critical to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1] For operations with a higher potential for splashes or spills, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Engineering Controls
Proper engineering controls are fundamental to creating a safe handling environment:
-
Ventilation: All work with this compound should be performed in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1] In the event of accidental contact, these provide immediate decontamination.
Quantitative Hazard Data (Proxy Information)
| Parameter | Value | Compound | Source |
| Oral LD50 (Rat) | 0.71 ml/kg | Cyclohexylamine | [1] |
| Oral LD50 (Rat) | 12705 mg/kg | Cyclohexane | [2][3] |
| Dermal LD50 (Rabbit) | >18000 mg/kg | Cyclohexane | [3] |
| Recommended Exposure Limit (REL) - 8-hour TWA | 10 ppm (40 mg/m³) | Cyclohexylamine | [1] |
| Permissible Exposure Limit (PEL) - 8-hour TWA | 300 ppm (1050 mg/m³) | Cyclohexane | [3] |
| Threshold Limit Value (TLV) - 8-hour TWA | 100 ppm | Cyclohexane | [3] |
Disclaimer: The data presented above is for Cyclohexylamine and Cyclohexane, not this compound. It is provided for informational purposes to guide safe handling practices based on structural similarities.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation and contamination of the laboratory environment. Use a spatula for solid transfers and avoid creating dust.
-
In Case of a Spill: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Irritant").
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
